molecular formula C₂₁H₂₃D₃N₂OS₂ B1159262 Mesoridazine-d3

Mesoridazine-d3

カタログ番号: B1159262
分子量: 389.59
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mesoridazine-d3 is a deuterium-labeled analog of mesoridazine, a phenothiazine derivative and an active metabolite of the antipsychotic thioridazine . This stable isotope-labeled compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, enabling highly accurate measurement of mesoridazine and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates during pharmacokinetic and toxicological research . Mesoridazine acts as a typical antipsychotic, and its pharmacological profile is characterized by antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors . This dual mechanism is associated with its tranquilizing effects but also with the risk of significant side effects, including extrapyramidal symptoms and cardiac effects such as QT interval prolongation, which led to the withdrawal of the parent drug from certain markets . Research utilizing Mesoridazine-d3 is crucial for elucidating the disposition and metabolism of phenothiazine neuroleptics, contributing to a deeper understanding of their mechanisms of action and potential toxicity . The use of this deuterated standard ensures analytical precision, supporting advanced investigations into the pharmacodynamics and safety profiles of this class of compounds.

特性

分子式

C₂₁H₂₃D₃N₂OS₂

分子量

389.59

同義語

10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine;  1-(Methyl-d3)-2-[2-[2-(methylsulfinyl)phenothiazin-10-yl]ethyl]piperidine;  10-[2-(1-(Methyl-d3)-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine;  NSC 186066-d3;  Serentil-d3; 

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to Mesoridazine-d3: The Gold Standard for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Mesoridazine-d3, focusing on its critical role as a stable isotope-labeled internal standard in modern bioanalytical research. It is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of Mesoridazine in complex biological matrices.

Introduction: The Analytical Challenge of Mesoridazine

Mesoridazine is a phenothiazine class drug, recognized as a principal active metabolite of thioridazine.[1][2] Historically, it was utilized as a potent antipsychotic for the treatment of schizophrenia due to its action as a dopamine D2 and serotonin 5-HT2 receptor antagonist.[3][4][5] Its therapeutic applications, however, were curtailed by significant cardiovascular risks, leading to its withdrawal from the U.S. market in 2004.[1][6]

Despite its discontinued clinical use, the study of Mesoridazine, its pharmacokinetics, and its metabolites remains relevant in forensic toxicology and in understanding the metabolic pathways of phenothiazine drugs.[7][8][9] The accurate quantification of Mesoridazine in biological samples like plasma or whole blood presents a significant analytical challenge.[7][10] Complex matrices are rife with endogenous components that can interfere with analytical signals, a phenomenon known as the "matrix effect," leading to variability in instrument response and compromising data integrity.[11][12]

Mesoridazine-d3: The Solution for Uncompromised Accuracy

To overcome the challenges of bioanalytical quantification, Mesoridazine-d3 was developed.[13] It is a stable isotope-labeled (SIL) analog of Mesoridazine, where three hydrogen atoms on the methyl group of the piperidine side-chain have been replaced with deuterium.[13]

PropertyMesoridazineMesoridazine-d3
Chemical Name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine
CAS Number 5588-33-0[14]2514954-64-2[13]
Molecular Formula C₂₁H₂₆N₂OS₂[15]C₂₁H₂₃D₃N₂OS₂[13]
Molecular Weight 386.57 g/mol [14]389.59 g/mol
Primary Use Antipsychotic Drug[16]Labeled Internal Standard for Research[13]

The introduction of deuterium atoms results in a mass shift of +3 Da (Daltons) compared to the parent molecule. This subtle yet critical modification allows it to be distinguished by a mass spectrometer, while its chemical and physical properties remain nearly identical to unlabeled Mesoridazine.[11][17] This congruity is the cornerstone of its function as an ideal internal standard.

The Principle of Co-elution and Co-behavior

The fundamental advantage of using a deuterated internal standard is that it behaves virtually identically to the analyte throughout the entire analytical workflow.[11] When a known quantity of Mesoridazine-d3 is added to a biological sample at the initial stage, it experiences the same conditions as the endogenous Mesoridazine during:

  • Sample Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated standard.[12]

  • Chromatographic Separation: Mesoridazine-d3 co-elutes with Mesoridazine during liquid chromatography (LC), meaning they exit the column at the same retention time.[17]

  • Mass Spectrometric Ionization: Both compounds are subjected to the same matrix environment in the ion source, and therefore experience the same degree of ion suppression or enhancement.[11][18]

By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced during sample preparation and analysis is effectively normalized, leading to highly accurate and precise quantification.[19][20]

Core Application: Pharmacokinetic Studies via LC-MS/MS

The primary research application of Mesoridazine-d3 is as an internal standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][21] This technique is the gold standard for pharmacokinetic (PK) and toxicokinetic (TK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body.[9][10]

Workflow for Mesoridazine Quantification in Plasma

The following diagram illustrates a typical workflow for a pharmacokinetic study of Mesoridazine using Mesoridazine-d3 as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Quantification s1 1. Plasma Sample Collection (e.g., from a rat study) s2 2. Spiking with Mesoridazine-d3 (Known Concentration) s1->s2 s3 3. Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 4. Centrifugation (Pellet proteins) s3->s4 s5 5. Supernatant Transfer (to analysis vial) s4->s5 a1 6. Injection into LC System (Reversed-Phase C18 Column) s5->a1 a2 7. Chromatographic Separation (Mesoridazine & Mesoridazine-d3 co-elute) a1->a2 a3 8. Electrospray Ionization (ESI+) (Generation of [M+H]+ ions) a2->a3 a4 9. Mass Spectrometry Detection (MRM) (m/z 387 -> 126 for Mesoridazine m/z 390 -> 126 for Mesoridazine-d3) a3->a4 d1 10. Peak Integration (Area Under Curve for both analytes) a4->d1 d2 11. Calculate Area Ratio (Mesoridazine Area / Mesoridazine-d3 Area) d1->d2 d3 12. Calibration Curve Plot (Area Ratio vs. Concentration) d2->d3 d4 13. Determine Unknown Concentration (from PK samples) d3->d4

Caption: Bioanalytical workflow for quantifying Mesoridazine in plasma.

Detailed Experimental Protocol

This protocol is a representative example for the quantification of Mesoridazine in rat plasma.

1. Materials and Reagents:

  • Mesoridazine and Mesoridazine-d3 reference standards

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mesoridazine and Mesoridazine-d3 in methanol to create individual stock solutions.

  • Working Standard Solutions: Serially dilute the Mesoridazine stock solution with 50% methanol to prepare calibration standards ranging from 1 ng/mL to 4000 ng/mL.[21]

  • Internal Standard (IS) Working Solution: Dilute the Mesoridazine-d3 stock solution to a fixed concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation:

  • To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown study sample), add 10 µL of the IS working solution (Mesoridazine-d3).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[12][21]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters (Self-Validating System): The trustworthiness of the protocol is ensured by the specificity of the mass transitions monitored.

  • LC System: UPLC/HPLC system with a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[21]

  • Mobile Phase: A gradient of (A) 10mM ammonium formate in water and (B) acetonitrile.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Mesoridazine: m/z 387 -> 126[10][21]

    • Mesoridazine-d3 (IS): m/z 390 -> 126 (Note: The fragment ion is the same, as the deuterium is not on the fragmented portion of the molecule).

G Parent_M Mesoridazine [M+H]+ m/z 387 Fragment_M Fragment Ion m/z 126 Parent_M->Fragment_M Collision-Induced Dissociation Parent_Md3 Mesoridazine-d3 [M+H]+ m/z 390 Fragment_Md3 Fragment Ion m/z 126 Parent_Md3->Fragment_Md3 Collision-Induced Dissociation

Sources

Technical Monograph: Mesoridazine-d3 Chemical Properties and Structure

[1]

Executive Summary

Mesoridazine-d3 (10-[2-(1-methyl-d3-piperidin-2-yl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine) is a stable isotope-labeled analog of Mesoridazine, a phenothiazine antipsychotic.[1] It functions primarily as an Internal Standard (IS) in the quantitative analysis of Mesoridazine in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The incorporation of three deuterium atoms (

1

Chemical Identity & Structural Analysis[1]

Mesoridazine-d3 is characterized by the presence of a phenothiazine core substituted with a methylsulfinyl group at the 2-position and a deuterated N-methyl-2-ethylpiperidine side chain at the 10-position.[1]

Key Chemical Data[1][2]
PropertySpecification
Chemical Name Mesoridazine-d3
Synonyms 10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine; Thioridazine-2-sulfoxide-d3
CAS Number 2514954-64-2
Molecular Formula

Molecular Weight 389.59 g/mol (Unlabeled: 386.57 g/mol )
Isotopic Purity Typically

atom D
Chemical Purity

Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water (Free base)
Structural Visualization & Fragmentation[1]

The following diagram illustrates the chemical structure of Mesoridazine-d3, highlighting the site of deuteration and the primary fragmentation pathway observed in positive electrospray ionization (ESI+).

MesoridazineStructureCorePhenothiazine Core(Tricyclic)Sulfoxide2-Methylsulfinyl Group(-SO-CH3)Core->SulfoxidePosition 2LinkerEthyl Linker(-CH2-CH2-)Core->LinkerPosition 10PiperidinePiperidine RingLinker->PiperidineLabelDeuterated N-Methyl(-CD3)Piperidine->LabelN-AlkylationFragmentPrimary MS Fragment(m/z 129)Piperidine->FragmentESI+ CID CleavageLabel->Fragment

Figure 1: Structural connectivity of Mesoridazine-d3.[1] The green node indicates the stable isotope label (-CD3).[1] The dashed red lines indicate the formation of the characteristic product ion (m/z 129) used in MRM quantification.[1]

Physicochemical Properties & Stability[1][9][10][13]

Understanding the physicochemical behavior of Mesoridazine-d3 is critical for accurate stock solution preparation and storage.[1]

Solubility and Ionization[1]
  • pKa: Approximately 9.5 (Piperidine nitrogen). The molecule is basic and will exist predominantly as a cation in acidic mobile phases (pH < 7), facilitating high sensitivity in ESI+ mode.

  • LogP: ~3.9 (Lipophilic). Requires organic solvents (MeOH, ACN) for dissolution.

Stability Profile (Critical)

Phenothiazines, including Mesoridazine, are notoriously sensitive to environmental factors.

  • Photostability: Highly sensitive to UV/Visible light. Exposure causes photo-oxidation, turning the substance from pale yellow to pink/red/brown.[1]

    • Protocol: All handling must be performed under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.

  • Oxidative Stability: The sulfide and sulfoxide groups are prone to further oxidation to sulfones (

    
    ).
    
    • Storage: Store neat standards at -20°C or -80°C under inert gas (Argon/Nitrogen).[1]

  • Solution Stability: Stock solutions in Methanol are stable for ~1 month at -20°C if protected from light.[1]

Analytical Application: LC-MS/MS Protocol

Mesoridazine-d3 is the "Gold Standard" IS for bioanalysis because it mirrors the analyte's chromatographic retention and ionization efficiency.[1]

Mass Spectrometry Parameters

The following transitions are recommended for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo).

CompoundPrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Mesoridazine 387.1126.198.1~25-30
Mesoridazine-d3 390.1 129.1 101.1~25-30

Note: The product ion m/z 129 corresponds to the deuterated N-methyl-2-ethylpiperidine moiety formed by cleavage of the ethyl bridge.[1]

Sample Preparation Workflow

This protocol utilizes protein precipitation (PPT), which is sufficient for high-sensitivity instruments and minimizes loss of the lipophilic analyte.[1]

Reagents:

  • IS Working Solution: 100 ng/mL Mesoridazine-d3 in Methanol.

  • Precipitation Solvent: Acetonitrile (cold).

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of IS Working Solution (Mesoridazine-d3). Vortex gently.

  • Precipitation: Add 200 µL of cold Acetonitrile.

  • Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (aq).

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

Chromatographic Workflow Diagram

LCMS_Workflowcluster_prepSample Preparationcluster_lcLC Separationcluster_msMS/MS DetectionSampleBiological Sample(50 µL Plasma)IS_AddAdd Mesoridazine-d3(Internal Standard)Sample->IS_AddPPTProtein Precipitation(ACN, Vortex, Centrifuge)IS_Add->PPTSupernatantExtract SupernatantPPT->SupernatantColumnC18 Column(e.g., Kinetex 2.6µm)Supernatant->ColumnESIESI Positive ModeColumn->ESIGradientMobile Phase:Ammonium Formate / ACNGradient->ColumnMRMMRM Transitions:387->126 (Analyte)390->129 (IS)ESI->MRM

Figure 2: Integrated workflow for the extraction and quantification of Mesoridazine using the d3-IS.[1]

Synthesis & Isotopic Labeling Route[1]

While commercial standards are available, understanding the synthesis aids in troubleshooting impurity issues. The synthesis typically employs a convergent route where the deuterium label is introduced in the final alkylation step or via a pre-labeled piperidine precursor.

  • Precursor: Des-methyl Mesoridazine (Nor-mesoridazine) or a phenothiazine scaffold.[1]

  • Labeling Reagent: Iodomethane-d3 (

    
    ) or Formaldehyde-d2 (
    
    
    ) with deuterated reducing agents.[1]
  • Reaction: Reductive amination or direct nucleophilic substitution on the piperidine nitrogen.

  • Purification: HPLC to remove unreacted precursors and ensure isotopic enrichment >99%.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Oral (Category 4).

  • Target Organ Toxicity: Central Nervous System (sedation), Cardiac System (QT prolongation).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Handle powder in a fume hood or biological safety cabinet to prevent inhalation.

  • Waste Disposal: Dispose of as hazardous chemical waste (phenothiazine derivative).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4078, Mesoridazine. Retrieved from [Link][1]

  • Pharmaffiliates (2023). Mesoridazine-d3 Certificate of Analysis & Structure. Retrieved from [Link][1][2][3]

  • Lee, J. et al. (2014). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Journal of Chromatography B, 960, 182-187.[1] Retrieved from [Link]

Isotopic Engineering of Mesoridazine-d3: Synthesis, Purification, and Bioanalytical Application

[1]

Executive Summary Mesoridazine (10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine) is a pharmacologically active metabolite of the antipsychotic thioridazine.[1] In bioanalytical contexts—specifically LC-MS/MS assays for therapeutic drug monitoring (TDM) or forensic toxicology—the use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects and ionization suppression.[1]

This guide details the synthesis of Mesoridazine-d3 (


1late-stage isotopic labeling strategy1

Part 1: Chemical Context & Retrosynthetic Analysis[1]

The Isotopic Target

While deuterium labeling can theoretically occur at the aromatic ring or the side chain, the

  • Synthetic Accessibility: It allows for the use of Iodomethane-d3 (

    
    ), a cost-effective and high-purity reagent.[1]
    
  • Metabolic Stability: Unlike the

    
    -methyl sulfoxide group, which is subject to enzymatic redox cycling (sulfoxide 
    
    
    sulfide
    
    
    sulfone), the
    
    
    -methyl group is relatively robust in non-oxidative environments, though it can undergo
    
    
    -demethylation in vivo.[1] For in vitro IS purposes, it is chemically stable.[1]
  • Fragment Ion Retention: In MS/MS (ESI+), the fragmentation of phenothiazines typically retains the side chain in the daughter ions, ensuring the mass shift (+3 Da) is preserved in the transition monitored.[1]

Retrosynthetic Strategy

Direct oxidation of Thioridazine-d3 is a viable route but carries the risk of over-oxidation to the sulfone (Sulforidazine-d3), wasting expensive isotopic material.[1] Therefore, this guide recommends the "Oxidation-First, Labeling-Last" approach.[1]

Pathway:

  • Precursor: Northioridazine (Desmethylthioridazine).[1]

  • Step 1 (Oxidation): Selective S-oxidation using Sodium Metaperiodate (

    
    ) to form Desmethylmesoridazine .[1]
    
  • Step 2 (Labeling):

    
    -alkylation using Iodomethane-d3 to yield Mesoridazine-d3 .
    

RetrosynthesisTargetMesoridazine-d3(Target)InterDesmethylmesoridazine(Precursor)Inter->TargetN-MethylationStartNorthioridazine(Starting Material)Start->InterSelective Oxidation(NaIO4)ReagentIodomethane-d3(CD3I)Reagent->TargetIsotope Source

Figure 1: Retrosynthetic analysis prioritizing late-stage isotopic introduction to maximize yield.

Part 2: Detailed Synthetic Protocol

Step 1: Selective Oxidation to Desmethylmesoridazine

The challenge here is chemoselectivity.[1] We must oxidize the sulfide to the sulfoxide without touching the phenothiazine nitrogen or over-oxidizing to the sulfone.[1]

  • Reagents: Northioridazine (1.0 eq), Sodium Metaperiodate (

    
    , 1.05 eq), Methanol/Water (1:1 v/v).[1]
    
  • Mechanism:

    
     allows for controlled oxidation at low temperatures, favoring the sulfoxide over the sulfone.[1]
    

Protocol:

  • Dissolve Northioridazine (10 mmol) in 50 mL of Methanol/Water (1:1) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Metaperiodate (10.5 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Add saturated sodium bisulfite solution (10 mL) to destroy excess oxidant.

  • Extraction: Evaporate methanol under reduced pressure. Basify the remaining aqueous phase to pH 10 using

    
     (1M).[1] Extract with Dichloromethane (DCM, 3 x 30 mL).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; DCM:MeOH:NH4OH 90:10:1) to isolate Desmethylmesoridazine.[1]
    
Step 2: Isotopic Labeling ( -Methylation)

This step introduces the deuterium label.[1]

  • Reagents: Desmethylmesoridazine (from Step 1), Iodomethane-d3 (

    
    , >99.5% D), Potassium Carbonate (
    
    
    ), Acetone (anhydrous).[1]

Protocol:

  • Dissolve Desmethylmesoridazine (5 mmol) in 20 mL anhydrous Acetone.

  • Add anhydrous

    
     (10 mmol, 2.0 eq) to the solution.
    
  • Critical Step: Add Iodomethane-d3 (5.5 mmol, 1.1 eq) dropwise via syringe at RT.[1]

    • Safety: Perform in a fume hood; alkyl halides are potent alkylating agents.[1]

  • Stir the suspension at RT for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1).[1]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under vacuum.[1]

  • Final Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC to achieve >98% chemical purity and >99% isotopic purity.

  • Salt Formation: Dissolve the free base in minimal ethanol and add equimolar HCl (in ether) to precipitate Mesoridazine-d3 Hydrochloride (if the salt form is desired for stability).[1]

Part 3: Analytical Validation & Quality Control[1]

Trustworthiness in synthesis is established through rigorous characterization.[1] The following data points confirm the identity and purity of the synthesized IS.

Expected Analytical Data
ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 98.0%
Isotopic Purity HR-MS / SIM Mode> 99.0% (

contribution < 0.5%)
Mass Shift ESI-MS (+)

(Calculated for

)
1H-NMR 400 MHz (DMSO-

)
Absence of singlet at ~2.2 ppm (

); Integration of aromatic/side-chain protons matches structure.[1]
Mass Spectrometry Validation (LC-MS/MS)

For bioanalytical assays, the transition must be verified.[1]

  • Parent Ion:

    
     390.2 (Mesoridazine-d3) vs 387.2 (Native).[1]
    
  • Daughter Ion: The primary fragment typically involves the loss of the phenothiazine ring system or side chain cleavage.[1]

    • Native Transition:

      
       (Piperidine ring fragment).[1]
      
    • IS Transition:

      
       (Retains the 
      
      
      -methyl group).[1]
    • Note: If the fragmentation cleaves the

      
      -methyl group, the mass shift will be lost.[1] Verification of the 
      
      
      fragment is critical to ensure the label is on the piperidine nitrogen.
      [1]

Workflowcluster_0QC WorkflowSampleSynthesizedMesoridazine-d3NMR1H-NMR Check(Confirm Structure)Sample->NMRHPLCHPLC Purity(>98%)Sample->HPLCMSMS Isotopic Ratio(d0 < 0.5%)Sample->MSReleaseRelease asRef StandardHPLC->ReleaseMS->Release

Figure 2: Quality Control workflow ensuring the synthesized compound meets bioanalytical standards.

Part 4: Handling and Stability[1][2]

  • Storage: Store at -20°C. Phenothiazines are light-sensitive.[1] Use amber vials.

  • Solution Stability: Stock solutions in Methanol are stable for 6 months at -20°C.[1]

  • Oxidation Risk: Although Mesoridazine is already a sulfoxide, it can further oxidize to the sulfone (Sulforidazine) if exposed to strong oxidants or air for prolonged periods in solution.[1]

References

  • Papadopoulos, A. S., et al. (1988).[1] S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers. Drug Metabolism and Drug Interactions.[1][2][3] Link

  • NIST Chemistry WebBook. (2025).[1][4] Mesoridazine: Chemical Structure and Properties. National Institute of Standards and Technology.[1] Link[1]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1] (Standard reference for phenothiazine transitions and stability).

  • BioOrganics. (n.d.).[1] Mesoridazine-d3 Product Specifications and Structure. Link[1]

  • Scientific Update. (2019). Selective N-methylation of amines: General protocols for drug synthesis. Link

Technical Guide: Mesoridazine-d3 Certificate of Analysis & Purity Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesoridazine-d3 (10-[2-(1-methyl-d3-2-piperidinyl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine) is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Mesoridazine in biological matrices.[1] As a metabolite of Thioridazine and a precursor to Sulforidazine, Mesoridazine occupies a volatile position in the phenothiazine metabolic pathway.

The reliability of pharmacokinetic (PK) and toxicokinetic (TK) data depends entirely on the integrity of this reference standard. A Certificate of Analysis (CoA) for Mesoridazine-d3 is not merely a receipt; it is a technical document that must certify the absence of "isotopic cross-talk" (unlabeled d0 contribution) and the stability of the oxidation-sensitive sulfoxide group.

This guide dissects the critical parameters of the Mesoridazine-d3 CoA, establishes a self-validating purity check protocol, and details the LC-MS/MS mechanisms required for high-sensitivity bioanalysis.[1]

Part 1: The Compound & The Criticality of Deuteration

Chemical Identity & Structure

Mesoridazine is a phenothiazine sulfoxide.[2] The "d3" label is typically incorporated into the N-methyl group of the piperidine ring. This location is chosen because it is metabolically stable relative to the phenothiazine ring and provides a distinct mass shift (+3 Da) that avoids overlap with the natural isotope abundance of the analyte (M+1, M+2).

ParameterSpecification
Compound Name Mesoridazine-d3 (N-methyl-d3)
CAS Number 2514954-64-2 (Free Base)
Molecular Formula C₂₁H₂₃D₃N₂OS₂
Molecular Weight 389.59 g/mol
Chemical Structure Phenothiazine core with a methylsulfinyl substituent and a deuterated piperidine side chain.[1]
The "Isotopic Cross-Talk" Hazard

In Isotope Dilution Mass Spectrometry (IDMS), the internal standard must behave identically to the analyte during extraction and chromatography but remain spectrally distinct.

  • The Risk: If the Mesoridazine-d3 standard contains significant amounts of unlabeled Mesoridazine (d0), it will contribute to the analyte signal channel (m/z 387).

  • The Consequence: This causes a positive bias in the calculated concentration of Mesoridazine in patient samples, potentially leading to incorrect dosage adjustments or failed bioequivalence studies [1].

Part 2: Decoding the Certificate of Analysis (CoA)

A robust CoA for Mesoridazine-d3 must report two distinct purity metrics: Chemical Purity and Isotopic Purity .

Chemical Purity (HPLC-UV)

This measures the proportion of Mesoridazine-d3 relative to other chemical species (impurities).[1]

  • Target: >98.0%.

  • Critical Impurities:

    • Thioridazine-d3 (Sulfide): Result of reduction. More lipophilic; elutes later on C18.

    • Sulforidazine-d3 (Sulfone): Result of over-oxidation. Elutes earlier/differently depending on pH.

    • N-Desmethyl Mesoridazine: Synthetic precursor.

Isotopic Purity (Isotopic Enrichment)

This measures the distribution of isotopologues (d0, d1, d2, d3).[1]

  • Target: >99.0% enrichment.

  • The "d0" Limit: The contribution of d0 must be <0.5% (ideally <0.1%) of the d3 peak.

  • Calculation:

    
    
    
Stereochemistry

Mesoridazine contains a chiral sulfur atom (sulfoxide), existing as a racemate.[1] The CoA must confirm the material is racemic (unless a specific enantiomer is requested), as the enantiomers may exhibit differential protein binding or metabolism [2].

Part 3: Metabolic & Degradation Pathways[1]

Mesoridazine is chemically labile. Understanding its degradation pathways is essential for handling the standard and interpreting stability data.

MesoridazinePathways Thioridazine Thioridazine (Sulfide Form) Mesoridazine Mesoridazine (Target Analyte - Sulfoxide) Thioridazine->Mesoridazine S-Oxidation (CYP2D6) [Metabolic] Mesoridazine->Thioridazine Reduction [Rare in vitro] Sulforidazine Sulforidazine (Sulfone Form) Mesoridazine->Sulforidazine Further Oxidation [Storage Instability] Note CRITICAL: The CoA must rule out Sulforidazine (over-oxidation) contamination. Mesoridazine->Note

Figure 1: The Redox instability of the phenothiazine sulfur center.[1] Mesoridazine (Blue) sits between the sulfide and sulfone forms. Storage in air/light promotes conversion to Sulforidazine.

Part 4: Validated Experimental Protocol

Workflow Overview

This protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery and cleanliness, minimizing matrix effects that could suppress the electrospray ionization (ESI) signal.[1]

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Add Add Mesoridazine-d3 (IS) Plasma->IS_Add Extract LLE Extraction (Hexane:Isoamyl Alcohol) IS_Add->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Bioanalytical workflow for Mesoridazine quantification.

Step-by-Step Methodology

1. Stock Preparation:

  • Dissolve 1 mg Mesoridazine-d3 in 1 mL Methanol (protect from light).

  • Caution: Do not use DMSO if possible, as it can sometimes promote oxidation or interfere with evaporation steps.[1]

  • Store at -20°C. Stability is typically 1 month; re-verify against fresh stock if older.[1]

2. Sample Extraction (LLE):

  • Aliquot 50 µL plasma into a glass tube.

  • Add 20 µL Mesoridazine-d3 working solution (e.g., 100 ng/mL).[1]

  • Add 50 µL 0.5 M NaOH (Alkaline pH ensures the drug is uncharged and extractable).

  • Add 3 mL Hexane:Isoamyl alcohol (98:2 v/v).

  • Vortex (5 min) and Centrifuge (3000 rpm, 5 min).

  • Transfer organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase.

3. LC-MS/MS Conditions:

  • Column: C18 (e.g., Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).[1]

  • Mobile Phase:

    • A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: 10% B to 90% B over 3 minutes.

  • Detection (ESI+):

    • Mesoridazine (Analyte): m/z 387.2 → 126.1

    • Mesoridazine-d3 (IS): m/z 390.2 → 129.1[1]

    • Note: The fragment 126/129 corresponds to the piperidine side chain. The +3 Da shift is retained on the N-methyl group of the fragment [3].

Part 5: Self-Validating Purity Check

Before running a full batch, perform this "Zero-Blank" Test to validate the CoA claims in your specific system:

  • Prepare a "Double Blank": Plasma only (No Analyte, No IS).

  • Prepare a "Zero Sample": Plasma + Mesoridazine-d3 (IS only).

  • Inject both.

  • Analyze the Analyte Channel (387 -> 126):

    • In the "Zero Sample," integrate the peak at the retention time of Mesoridazine.

    • If the area is > 20% of the Lower Limit of Quantification (LLOQ), the Mesoridazine-d3 is impure (contains d0) or is degrading in the source.

    • Action: If positive, check the CoA for "Isotopic Enrichment." If enrichment is >99.5% but signal is high, check for "In-Source Fragmentation" or "Crosstalk" parameters on the mass spectrometer.[1]

References

  • National Institute of Standards and Technology (NIST). (2025). Mesoridazine Mass Spectrum and Chemical Data.[4][5] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Ahn, S., et al. (2014).[1][5] Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Journal of Chromatography B, 960, 182-187. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: A Guide for Researchers. Retrieved from [Link]

Sources

Physical and chemical differences between Mesoridazine and Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical distinctions, analytical behaviors, and experimental applications of Mesoridazine versus its deuterated isotopologue, Mesoridazine-d3 .

Physicochemical Characterization, Isotope Effects, and Analytical Protocols

Executive Summary

Mesoridazine (TPS-23) is a phenothiazine antipsychotic and a major active metabolite of thioridazine.[1] Mesoridazine-d3 is its stable isotope-labeled analog, primarily utilized as an Internal Standard (IS) in bioanalytical assays (LC-MS/MS). While chemically equivalent in terms of receptor binding affinity and general reactivity, the substitution of three hydrogen atoms with deuterium (


H) on the N-methyl group introduces distinct mass spectrometric and chromatographic properties. This guide analyzes these differences to ensure rigorous experimental design in pharmacokinetic (PK) and toxicological studies.

Chemical Identity & Structural Divergence

The fundamental difference lies in the isotopic enrichment of the N-methyl group on the piperidine ring. This specific labeling position is chosen to ensure the label remains stable and is not lost during common metabolic transformations (like sulfoxidation), although N-demethylation would remove the label.

FeatureMesoridazine (Unlabeled)Mesoridazine-d3 (Labeled)
IUPAC Name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine10-[2-(1-(methyl-d3 )piperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
CAS Number 5588-33-02514954-64-2 (or similar salt forms)
Molecular Formula


Monoisotopic Mass 386.1487 Da389.1675 Da
Label Position NoneN-Methyl group (Piperidine ring)
Structural Visualization

The deuterium atoms are located on the terminal methyl group attached to the piperidine nitrogen. This position is critical for mass spectrometric fragmentation, as the charge is often retained on the basic piperidine nitrogen.

Physicochemical Properties Comparison

While the electronic properties are nearly identical, the Deuterium Isotope Effect introduces subtle shifts in lipophilicity and bond stability.

Table 1: Comparative Physicochemical Data
PropertyMesoridazineMesoridazine-d3Technical Insight
Molar Mass 386.57 g/mol 389.59 g/mol +3.02 Da shift allows for MS resolution.
Solubility DMSO (>15 mg/mL), MeOH, slightly in ACNEquivalentNo significant difference in solubility protocols.
pKa (Basic) ~9.5 (Piperidine N)~9.55Deuterium substitution slightly increases basicity (+0.05 units) due to inductive effects, but this is negligible for extraction.
LogP (Lipophilicity) 4.5~4.48C-D bonds have a smaller molar volume than C-H bonds, leading to slightly lower lipophilicity.
Bond Energy (C-X) C-H: ~338 kJ/molC-D: ~342 kJ/molThe C-D bond is shorter and stronger (Zero Point Energy effect), potentially slowing N-demethylation metabolism.

The Deuterium Isotope Effect in Analysis

Chromatographic Behavior (Reverse Phase LC)

In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their protiated counterparts.[2][3][4][5]

  • Mechanism: The C-D bond is shorter than the C-H bond, resulting in a slightly smaller molecular volume and reduced interaction with the hydrophobic stationary phase (C18).

  • Impact: For Mesoridazine-d3, a retention time shift of -0.05 to -0.1 minutes relative to Mesoridazine is common.

  • Mitigation: In MRM processing, windows must be wide enough to capture both peaks, or the shift must be accounted for to prevent peak chopping.

Mass Spectrometry Fragmentation

Mesoridazine fragments characteristically to yield the side-chain ion.

  • Precursor Ion: Protonated molecule

    
    .
    
  • Primary Fragment: Cleavage of the ethylene bridge yields the N-methyl-2-ethyl-piperidinium ion.

  • Mass Shift Logic: Since the D3 label is on the N-methyl group, the fragment ion also carries the +3 Da shift.

Analytical Workflow: LC-MS/MS

The following diagram illustrates the standard workflow for quantifying Mesoridazine using Mesoridazine-d3 as an Internal Standard. The logic ensures that matrix effects (ion suppression/enhancement) affecting the analyte are compensated by the co-eluting IS.

LCMS_Workflow cluster_MS Triple Quadrupole Detection (MRM) Sample Biological Matrix (Plasma/Serum) Spike IS Spiking Add Mesoridazine-d3 (Fixed Conc.) Sample->Spike 50 µL Extract Sample Extraction (PPT or LLE) Remove Proteins Spike->Extract Vortex & Centrifuge LC LC Separation (C18 Column, Gradient) Extract->LC Inject Supernatant Ionization ESI Source (Positive Mode) LC->Ionization Elution Q1 Q1: Filter Precursor Analyte: 387.2 IS: 390.2 Ionization->Q1 Q2 Q2: Collision Cell Fragmentation Q1->Q2 Q3 Q3: Filter Product Analyte: 126.1 IS: 129.1 Q2->Q3 Data Quantitation Ratio: Area(Analyte) / Area(IS) Q3->Data

Caption: LC-MS/MS workflow for Mesoridazine quantification using D3-IS normalization.

MRM Transition Table
CompoundPolarityPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Mesoridazine ESI+387.2126.13525
Mesoridazine-d3 ESI+390.2129.13525

Note: The product ion 126.1 corresponds to the [2-(1-methylpiperidin-2-yl)ethyl]+ side chain. The D3 label is retained on this fragment, shifting it to 129.1.

Experimental Protocols

A. Stock Solution Preparation

Objective: Create stable primary stocks.

  • Weighing: Weigh ~1.0 mg of Mesoridazine-d3 (corrected for purity and salt form, e.g., besylate or tartrate).

  • Dissolution: Dissolve in DMSO or Methanol . Avoid pure water for initial dissolution due to limited solubility.

    • Target Conc: 1.0 mg/mL.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C or -80°C.

    • Stability:[6][7] Stable for >6 months if protected from light and moisture.

B. Sample Extraction (Protein Precipitation)

Objective: Extract analyte from rat/human plasma.

  • Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube.

  • IS Addition: Add 10 µL of Mesoridazine-d3 working solution (e.g., 500 ng/mL in 50% Methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer: Transfer supernatant to an LC vial for injection.

C. Validation Criteria (Self-Validating System)

To ensure the protocol is working:

  • IS Consistency: Plot the IS peak area across the entire run. It should not vary by more than ±15%. Drastic drops indicate matrix effects (suppression) or injection errors.

  • Retention Time Lock: The IS retention time should match the analyte retention time within ±0.05 min (allowing for the slight deuterium shift).

  • Blank Check: Inject a blank sample containing only IS. Monitor the analyte channel (387 -> 126).[7][8] Any signal here indicates "Cross-Talk" or isotopic impurity (i.e., D0 presence in the D3 standard).

Metabolic & Pharmacokinetic Implications

While Mesoridazine-d3 is primarily an analytical tool, researchers must be aware of the Kinetic Isotope Effect (KIE) if using it for metabolic tracing.

  • Metabolic Switching: CYP2D6 mediates the N-demethylation of Mesoridazine. The C-D bonds on the N-methyl-d3 group are harder to break than C-H bonds.

  • Result: If administered in vivo, Mesoridazine-d3 may show a longer half-life or reduced clearance via the demethylation pathway compared to the unlabeled drug. For pure quantification (IS usage), this is irrelevant as the IS is added ex vivo.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4078, Mesoridazine. Retrieved from [Link]

  • Lee, H. et al. (2014). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Journal of Chromatography B. Retrieved from [Link]

Sources

Optimizing the Long-Term Stability of Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Bioanalytical Standards

Executive Summary

In quantitative LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the single point of failure that can silently compromise an entire study. Mesoridazine-d3, a deuterated analog of the antipsychotic metabolite Mesoridazine (thioridazine-2-sulfoxide), presents a unique stability challenge. Unlike simple stable isotopes, Mesoridazine-d3 inherits the notorious instability of the phenothiazine class—specifically susceptibility to photo-oxidation and S-oxidation—while adding the complexity of isotopic purity maintenance.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why Mesoridazine-d3 degrades and offers a self-validating protocol to ensure your reference material remains regulatory-compliant (FDA/EMA) for years, not just months.

Part 1: Chemical Identity & Vulnerability Profile

To preserve Mesoridazine-d3, one must first understand its molecular weak points. The compound typically carries three deuterium atoms on the N-methyl group of the piperidine ring.

FeatureSpecificationStability Implication
Chemical Structure Phenothiazine core with a methylsulfinyl side chain.[1][2][3][4]High Risk: The phenothiazine ring is electron-rich and prone to radical oxidation.
Isotopic Label N-methyl-d3 (

)
Moderate Risk: The C-D bond is stronger than C-H (Primary Kinetic Isotope Effect), but metabolic or chemical demethylation can still occur under stress.
Functional Groups Sulfoxide (

) and Tertiary Amine
Critical Risk: The sulfoxide is an intermediate oxidation state. It wants to oxidize further to the sulfone (Sulforidazine) or reduce back to the sulfide (Thioridazine) under specific redox conditions.
Chirality Sulfur is a chiral center.Racemization can occur, potentially splitting peaks in chiral chromatography, though less relevant for achiral LC-MS/MS.
Part 2: Mechanisms of Degradation

The degradation of Mesoridazine-d3 is driven by two primary vectors: Oxidative Stress and Photolysis .

2.1 The Oxidation Cascade

Mesoridazine is already an oxide (sulfoxide). However, atmospheric oxygen, catalyzed by trace metals or light, drives further oxidation.

  • S-Oxidation: Conversion to the sulfone (Sulforidazine-d3). This shifts the retention time and mass transition, leading to quantification errors if the IS peak area diminishes while the analyte remains constant.

  • N-Oxidation: Formation of the N-oxide on the piperidine ring.

2.2 Photolytic Destabilization

Phenothiazines are potent photosensitizers. Upon exposure to UV/VIS light (even standard lab lighting), the tricyclic ring absorbs energy, generating singlet oxygen or free radicals. This leads to a distinct color change (clear


 pink/red) and rapid polymerization or fragmentation.
2.3 Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of Mesoridazine-d3 if improperly stored.

Mesoridazine_Degradation Figure 1: Primary degradation pathways of Mesoridazine-d3 showing oxidation and photolysis risks. Meso Mesoridazine-d3 (Active Reference) Sulfo Sulforidazine-d3 (Sulfone Impurity) Meso->Sulfo  Oxidation (+O) (Atmospheric O2)   NOxide Mesoridazine-d3 N-Oxide Meso->NOxide  N-Oxidation   Radical Phenothiazine Radical Cation Meso->Radical  UV Light (hν) Photolysis   Polymer Pink/Red Polymerized Product Radical->Polymer  Polymerization  

Part 3: Strategic Storage Protocols

This protocol utilizes a "Defense in Depth" strategy.

3.1 Solid State Storage (Long-Term: >1 Year)
  • Container: Amber borosilicate glass vials with PTFE-lined screw caps. Never use clear glass or plastic (polystyrene), as phenothiazines adsorb to plastic surfaces.

  • Atmosphere: Headspace must be purged with Argon (preferred) or Nitrogen. Argon is heavier than air and provides a better blanket against oxidation.

  • Temperature: -80°C is optimal. -20°C is acceptable for <6 months.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel) to prevent moisture ingress during freeze/thaw cycles.

3.2 Solution Storage (Working Stocks)

Preparing the stock solution correctly is the most critical step.

Solvent Selection Matrix:

Solvent Suitability Notes
Methanol (MeOH) High The industry standard. Good solubility, prevents adsorption.
Acetonitrile (ACN) Moderate Acceptable, but phenothiazines are slightly less stable in pure ACN than MeOH.
DMSO Low (for storage) Avoid for long-term storage due to hygroscopicity and freezing point issues (crystallization can exclude the drug, creating concentration gradients).

| Water/Buffer | Critical Failure | rapid degradation. Never store stocks in aqueous media. |

The "Acid Lock" Technique: Phenothiazines are stabilized in acidic conditions.

  • Recommendation: Add 0.1% Formic Acid or Acetic Acid to the Methanol stock solvent. This protonates the amine, reducing the electron density on the ring system and inhibiting oxidative radical formation.

3.3 The "Cold Chain" Workflow

This diagram outlines the decision logic for handling the standard to minimize excursions.

Storage_Workflow Figure 2: Optimized 'Cold Chain' workflow for Mesoridazine-d3 handling. Receipt Receive Shipment (Check Dry Ice) SolidStore Solid Storage (-80°C, Argon, Amber) Receipt->SolidStore Weighing Weighing Step (Low Light, Rapid) SolidStore->Weighing  Equilibrate to RT   Dissolution Dissolution (MeOH + 0.1% Formic Acid) Weighing->Dissolution Aliquot Aliquot into Single-Use Amber Vials Dissolution->Aliquot  Argon Purge   WorkingStore Working Stock Storage (-20°C or -80°C) Aliquot->WorkingStore Thaw Thaw for Use (Room Temp, Dark) WorkingStore->Thaw Discard Discard Excess (Do NOT Refreeze) Thaw->Discard  Post-Experiment  

Part 4: Validation & Self-Validating Systems

In a regulated environment (GLP/GMP), you cannot assume stability; you must prove it.

4.1 The "Fresh vs. Aged" Ratio Test

This is the gold standard for validating IS stability (FDA Bioanalytical Method Validation M10).

  • Preparation: Prepare a "Fresh" stock solution from solid powder.

  • Comparison: Retrieve the "Aged" stock (e.g., stored for 3 months at -20°C).

  • Dilution: Dilute both to the working internal standard concentration (e.g., 50 ng/mL) using the same mobile phase.

  • Analysis: Inject n=6 replicates of each.

  • Criteria:

    
    
    
    • Pass: 95% - 105%[5]

    • Warning: 90% - 95% (Investigate oxidation peaks)

    • Fail: <90%

4.2 Monitoring Isotopic Purity (The "M-3" Check)

Deuterium exchange is rare for N-methyl-d3 in methanol, but possible.

  • Protocol: Monitor the unlabeled Mesoridazine transition (M+0) in your "Zero" samples (Matrix + IS only).

  • Signal: If you see a rising signal in the analyte channel (M+0) in your blanks, your IS might be losing deuterium or containing unlabeled impurities.

  • Limit: The interference from the IS into the analyte channel should be

    
     of the LLOQ response.
    
Part 5: Troubleshooting & FAQ

Q: My Mesoridazine-d3 stock solution turned slightly pink. Can I use it? A: No. Pink coloration indicates the formation of semiquinone free radicals. Even if the concentration change is small, the presence of radicals can catalyze further degradation of your analyte in the mixture, ruining the assay. Discard immediately.

Q: Why do I see two peaks for Mesoridazine-d3? A: Mesoridazine is chiral (sulfoxide). On achiral columns (C18), it usually elutes as one peak. If you see splitting, check your pH. At neutral pH, peak shape can broaden or split due to prototropic equilibria. Ensure your mobile phase is buffered (e.g., Ammonium Formate/Formic Acid).

Q: Can I use plastic microtubes for aliquots? A: It is risky. Phenothiazines are lipophilic (LogP ~4.5) and stick to polypropylene. Use Silanized Glass Inserts or certified low-binding tubes, but glass is always superior for this class of compounds.

References
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6] (2018).[7] Focuses on IS stability testing requirements. Link

  • National Center for Biotechnology Information (PubChem). Mesoridazine Compound Summary. (2023). Detailed chemical structure and physicochemical properties.[2][3] Link

  • LGC Standards. Mesoridazine-d3 Certificate of Analysis & Storage Guidelines. (2023). Specific commercial handling instructions for deuterated standards. Link

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[8][9] (2022).[10] Harmonized global standards for IS response monitoring. Link

  • Snape, T. J., et al. "Understanding the chemical basis of drug stability and degradation."[11] The Pharmaceutical Journal. (2010). Mechanisms of oxidative degradation in pharmaceuticals. Link

Sources

Methodological & Application

Sample preparation techniques for Mesoridazine analysis with a deuterated standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation Strategies for Mesoridazine Quantitation using Deuterated Internal Standards

Abstract

This guide details the extraction and analysis of Mesoridazine, a phenothiazine antipsychotic, utilizing a deuterated internal standard (Mesoridazine-d3 or -d8) to compensate for significant matrix effects inherent in biological fluids. Due to the analyte's high photosensitivity and susceptibility to oxidation, this protocol emphasizes strict pre-analytical stability controls. Three distinct workflows are presented: Mixed-Mode Cation Exchange (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), allowing researchers to balance throughput against extract cleanliness.

Introduction & Chemical Context

Mesoridazine is a side-chain sulfoxide metabolite of thioridazine.[1] Its analysis is complicated by two primary factors:

  • Physicochemical Properties: It is a lipophilic base (pKa ~9.5, LogP ~3.9) [1, 2].[2] This dictates that pH manipulation is critical for successful extraction.

  • Instability: Phenothiazines are notoriously light-sensitive and prone to S-oxidation (forming sulforidazine) or N-oxidation when exposed to air and UV light [3].

The Role of the Deuterated Standard: In electrospray ionization (ESI), co-eluting phospholipids often suppress the signal of the analyte. A deuterated internal standard (IS), such as Mesoridazine-d3, possesses identical chromatographic retention and ionization properties to the analyte. It experiences the same suppression or enhancement, allowing the mass spectrometer to normalize the ratio, thereby correcting for extraction inefficiency and matrix effects [4].

Pre-Analytical Stability Protocol (CRITICAL)

Before starting any extraction, the following environmental controls must be established to prevent "phantom" loss of analyte.

  • Light Protection: All procedures must be performed under yellow (sodium vapor) light or low-light conditions. Use amber glassware for all stock solutions and samples.

  • Oxidation Prevention: Keep samples frozen (-20°C or -80°C) until analysis. Avoid repeated freeze-thaw cycles. For long-term storage, consider adding an antioxidant (e.g., 0.1% Ascorbic Acid) to the plasma matrix.

  • Adsorption: Phenothiazines can adsorb to glass surfaces. Use silanized glass or high-quality polypropylene containers.

Method Selection: The Decision Matrix

Choose the extraction technique based on your sensitivity requirements and available instrumentation.

MethodSelection Start Start: Define Analytical Needs Sensitivity Is High Sensitivity (<1 ng/mL) Required? Start->Sensitivity Throughput Is Sample Volume > 100/day? Sensitivity->Throughput No Cleanliness Is Matrix Effect a Major Concern? Sensitivity->Cleanliness Yes LLE Method B: Liquid-Liquid Extraction (High Purity, Labor Intensive) Throughput->LLE No PPT Method C: Protein Precipitation (Fastest, Dirty Extract) Throughput->PPT Yes SPE Method A: Mixed-Mode SPE (MCX) (Highest Purity, Automatable) Cleanliness->SPE Yes (Critical) Cleanliness->LLE No (Moderate)

Figure 1: Decision matrix for selecting the appropriate sample preparation technique based on sensitivity, throughput, and matrix cleanliness requirements.

Method A: Mixed-Mode Cation Exchange SPE (Gold Standard)

Rationale: Mesoridazine is a base (pKa ~9.5). By using a Mixed-Mode Cation Exchange (MCX) sorbent, we can lock the analyte onto the cartridge using charge-charge interactions (at acidic pH) while washing away neutrals with aggressive organic solvents.

Protocol:

  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma.

    • Add 20 µL Internal Standard (Mesoridazine-d3, 100 ng/mL in MeOH).

    • Add 200 µL 4% Phosphoric Acid (H3PO4) .

    • Mechanism:[3][4][5][6][7] Acidification (pH ~2) protonates the amine group on Mesoridazine, ensuring it binds to the cation exchange sites on the SPE sorbent [5].

  • Conditioning:

    • Condition MCX Cartridge (30 mg/1 mL) with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the pre-treated sample at a slow flow rate (1 mL/min).

  • Washing (Critical for Cleanliness):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol. (Removes neutral lipids/interferences).

    • Note: Because the analyte is ionically bound, 100% MeOH will not elute it. This step provides superior cleanliness compared to C18 SPE.

  • Elution:

    • Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][4][5][6][7] The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C.[8]

    • Reconstitute in 100 µL Mobile Phase (e.g., 10mM Ammonium Formate : ACN, 90:10).

Method B: Liquid-Liquid Extraction (LLE)

Rationale: LLE relies on pH manipulation to render the analyte uncharged (lipophilic) so it partitions into an organic solvent, leaving water-soluble impurities behind.

Protocol:

  • Sample Preparation:

    • Aliquot 200 µL Plasma + 20 µL IS.

    • Add 200 µL 0.5M Sodium Carbonate buffer (pH 10-11) .

    • Mechanism:[3][4][5][6][7] The pH must be > pKa (9.5) to ensure the molecule is non-ionized (neutral) [6].

  • Extraction:

    • Add 1.5 mL Extraction Solvent: Hexane:Isoamyl Alcohol (98:2) or MTBE .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Transfer:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer into a clean glass tube.

  • Dry Down:

    • Evaporate the organic layer under Nitrogen.[7][8]

    • Reconstitute in Mobile Phase.

Method C: Protein Precipitation (PPT)

Rationale: Fastest workflow, suitable only when using a deuterated IS to correct for the heavy matrix suppression that will inevitably occur.

Protocol:

  • Precipitation:

    • Aliquot 100 µL Plasma.

    • Add 20 µL IS.

    • Add 400 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: Acetonitrile precipitates proteins more effectively than methanol for this class of compounds.

  • Processing:

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Analysis:

    • Transfer supernatant directly to an autosampler vial.

    • Dilution:[5] If peak shapes are poor due to high solvent strength, dilute the supernatant 1:1 with water before injection.

LC-MS/MS Analytical Parameters

Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 50mm, 3.5µm). Phenyl columns often provide better selectivity for phenothiazines.

Mobile Phase:

  • A: 10mM Ammonium Formate in Water (pH 3.5).

  • B: Acetonitrile (or Methanol).[7]

Gradient:

  • 0.0 min: 10% B

  • 3.0 min: 90% B

  • 4.0 min: 90% B

  • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM Transitions):

  • Mesoridazine: 387.2

    
     126.1 (Quant), 387.2 
    
    
    
    98.1 (Qual) [7].
  • Mesoridazine-d3 (IS): 390.2

    
     129.1 (Typical shift, verify with specific standard).
    

Comparison of Techniques

FeatureMCX SPE (Method A)LLE (Method B)PPT (Method C)
Recovery High (>85%)Moderate (70-80%)High (>90%)
Matrix Effect Minimal (Cleanest)LowHigh (Suppression likely)
Sensitivity ExcellentGoodModerate
Throughput Medium (High with automation)Low (Manual steps)Very High
Cost High (Cartridges)Low (Solvents)Very Low

Visualization of the SPE Chemistry

SPE_Workflow cluster_0 Step 1: Load (Acidic) cluster_1 Step 2: Wash (Organic) cluster_2 Step 3: Elute (Basic) Node1 Analyte (Positive) Sorbent (Negative) Desc1 Ionic Bonding Locks Analyte Node2 100% MeOH Wash Node1->Node2 Impurities Removed Desc2 Removes Neutrals Analyte Stays Node3 5% NH4OH in MeOH Node2->Node3 Clean Extract Desc3 Neutralizes Analyte Releases from Sorbent

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX). The analyte is retained by charge during the organic wash, ensuring high selectivity.

References

  • PubChem. (2023). Mesoridazine Compound Summary. National Library of Medicine. Available at: [Link]

  • ACD/Labs. (2023). Lipophilicity Descriptors: Understanding LogP & LogD. Available at: [Link]

  • MDPI. (2022). Stability Studies of UV Laser Irradiated Promethazine and Thioridazine. Molecules. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Waters Corporation. (2023). Oasis MCX Extraction Protocol. Available at: [Link]

  • Oxford Academic. (2010). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Analytical Toxicology. Available at: [Link]

  • NIH PubMed. (2014). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry. J Chromatogr B. Available at: [Link]

Sources

Application Notes and Protocols for Mesoridazine-d3 Working Solution Preparation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide offers a detailed protocol for the preparation and handling of Mesoridazine-d3 working solutions, a critical component in bioanalytical and pharmacokinetic studies. Mesoridazine, a metabolite of the antipsychotic drug thioridazine, and its deuterated analog, Mesoridazine-d3, are essential tools for precise quantification in complex biological matrices.[1][2] The deuterium-labeled internal standard allows for accurate measurement by mass spectrometry, correcting for variations during sample processing and analysis.

Foundational Knowledge: Properties of Mesoridazine-d3

Mesoridazine-d3 is a stable isotope-labeled version of mesoridazine, where three hydrogen atoms have been replaced by deuterium.[3] This substitution results in a mass shift that is readily detectable by a mass spectrometer, without significantly altering the compound's chemical properties.[4][5]

Key Physicochemical Data:

PropertyValueSource
Chemical Formula C21H23D3N2OS2[3]
Molecular Weight ~389.57 g/mol [6][7][8]
Appearance White to pale yellow crystalline powder or oily product.[1][7]
Solubility Insoluble in water. Soluble in methanol, acetonitrile, and DMSO.[2][9][2][9]

Before proceeding, it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific information on purity, exact mass, and any specific handling instructions.

Strategic Workflow for Solution Preparation

A systematic approach to preparing working solutions is crucial for experimental success. The following diagram illustrates the recommended workflow, from initial handling of the neat material to the final working solution.

G cluster_prep Preparation Stages cluster_qc QC & Storage A Review Certificate of Analysis B Select Appropriate Solvent (e.g., DMSO, Methanol) A->B C Prepare Primary Stock Solution (e.g., 1 mg/mL) B->C D Create Intermediate Stock Solution(s) (e.g., 10 µg/mL) C->D Serial Dilution E Prepare Final Working Solution(s) (e.g., 100 ng/mL) D->E Final Dilution F Verify Concentration & Purity (LC-MS) E->F G Aliquot & Store (e.g., -20°C or -80°C) F->G

Figure 1: Workflow for Mesoridazine-d3 Solution Preparation.

Detailed Experimental Protocols

Preparation of a 1 mg/mL Primary Stock Solution

The primary stock solution is the foundation of your quantitative experiments. Using a solvent in which Mesoridazine-d3 is highly soluble, such as DMSO or methanol, is recommended.

Materials:

  • Mesoridazine-d3 (neat material)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes with appropriate tips

  • Vortex mixer and/or sonicator

  • Amber glass vials for storage

Protocol:

  • Equilibration: Allow the vial of Mesoridazine-d3 to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of Mesoridazine-d3. For a 1 mg/mL solution, weigh 1 mg of the compound.

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen solvent (e.g., 70% of the final volume) and mix gently to dissolve. Sonication can be used to aid dissolution if necessary.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.

  • Storage: Transfer the stock solution into amber glass vials and store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution to the desired concentration for your assay. The diluent should be compatible with your analytical method, often the mobile phase used in your LC-MS system.[10][11]

Example Dilution to 100 ng/mL:

StepStarting SolutionStarting Conc.Dilution FactorFinal Conc.Diluent
Intermediate Stock Primary Stock1 mg/mL1:10010 µg/mL50:50 Acetonitrile:Water
Final Working Solution Intermediate Stock10 µg/mL1:100100 ng/mL50:50 Acetonitrile:Water

The concentration of the final working solution should be optimized to provide a stable and consistent response across the analytical range of your assay.[12]

Trustworthiness and Quality Control

To ensure the integrity of your results, it is essential to validate your working solutions.

  • Purity and Identity Confirmation: Analyze the final working solution by LC-MS to confirm the mass of Mesoridazine-d3 and to check for any potential contaminants or degradation products.

  • Concentration Verification: While challenging for deuterated standards, comparison with a certified reference material of the non-deuterated analog can provide an estimate of concentration.

Stability and Storage

Proper storage is critical to maintain the integrity of your Mesoridazine-d3 solutions.

  • Stock Solutions: Store in a well-sealed amber vial at low temperatures (-20°C or -80°C) to minimize solvent evaporation and degradation.

  • Working Solutions: Due to the higher aqueous content, working solutions are more prone to degradation. It is advisable to prepare them fresh from the stock solution as needed. If stored, they should be kept at 2-8°C for short periods.

Safety Precautions

Mesoridazine and its analogs are potent pharmaceutical compounds.[13]

  • Always handle the compound and its solutions in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • In case of skin contact with the liquid concentrate, wash the area immediately with soap and water.[13]

References

  • Im, S. H., Park, M. J., Seo, H., & Ahn, S. H. (2014). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. [Link]

  • ResearchGate. (2025). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. [Link]

  • MedlinePlus. (2017). Mesoridazine. [Link]

  • Sol Wellness and Psychiatry. Mesoridazine. [Link]

  • Wikipedia. Mesoridazine. [Link]

  • Pharmaffiliates. Mesoridazine-d3. [Link]

  • Nanoparticulate Solid Dispersion Of Mesoridazine: A Strategy For Enhanced Solubility And Tablet-Based Oral Delivery. (2023). [Link]

  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Mesoridazine. PubChem. [Link]

  • ResearchGate. (2025). Comparison of the Effects of Thioridazine and Mesoridazine on the QT Interval in Healthy Adults After Single Oral Doses. [Link]

  • Mesoridazine. (n.d.). [Link]

  • Nursing Central. (n.d.). Mesoridazine (Serentil). Davis's Drug Guide. [Link]

  • Weinmann, W., Renz, M., & Vogt, S. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair. Journal of Analytical Toxicology, 26(5), 303-307. [Link]

  • Wikipedia. (n.d.). Mesoridazine. [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025). ACS Publications. [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • U.S. Food and Drug Administration. (2001). Serentil (mesoridazine besylate) Labeling Revision. [Link]

  • Weinmann, W., Renz, M., & Vogt, S. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients. Journal of Analytical Toxicology, 26(5), 303-307. [Link]

  • Psychotropics A-Z. (n.d.). Mesoridazine | Serentil – Typical (First-Generation) Antipsychotic. [Link]

  • Ganes, D. A., & Midha, K. K. (1987). The metabolism of piperidine-type phenothiazine antipsychotic agents. III. Mesoridazine in dog, human and rat. Xenobiotica, 17(7), 831-843. [Link]

Sources

Application Note: Quantitative Analysis of Mesoridazine in Human Plasma via LC-MS/MS using Mesoridazine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Mesoridazine (Serentil®) is a phenothiazine antipsychotic used in the management of schizophrenia and severe behavioral disorders. It is also a major active metabolite of Thioridazine. Due to its association with dose-related QTc interval prolongation and subsequent risk of Torsades de Pointes, Mesoridazine was withdrawn from the US market in 2004 but remains a critical analyte in forensic toxicology and metabolic research.

This Application Note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Mesoridazine. Crucially, this method utilizes Mesoridazine-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated IS is scientifically mandatory for this assay to correct for the significant matrix effects (ion suppression) often observed in the electrospray ionization (ESI) of phenothiazines extracted from complex biological matrices.

Key Analytical Challenges Solved
  • Matrix Effect Compensation: Phenothiazines are prone to phospholipid suppression in plasma. Mesoridazine-d3 co-elutes with the analyte, experiencing the exact same ionization environment, thereby normalizing signal suppression.

  • Selectivity: The method distinguishes Mesoridazine from its parent (Thioridazine) and other metabolites (Sulforidazine) via specific MRM transitions and chromatographic resolution.

Chemical & Physical Properties[1][2][3][4]

PropertyMesoridazine (Analyte)Mesoridazine-d3 (Internal Standard)
CAS Number 5588-33-01189929-48-1 (Example for N-methyl-d3)
Molecular Formula


Molecular Weight 386.57 g/mol ~389.59 g/mol
pKa 9.5 (Basic)~9.5
LogP ~4.5 (Lipophilic)~4.5
Solubility Soluble in Methanol, AcetonitrileSoluble in Methanol, Acetonitrile

Experimental Design & Methodology

Reagents and Standards
  • Reference Standard: Mesoridazine Besylate (>98% purity).

  • Internal Standard: Mesoridazine-d3 (N-methyl-d3) (>98% isotopic purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Ammonium Formate, Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Liquid Chromatography Conditions

Rationale: A C18 column is selected for its ability to retain lipophilic phenothiazines. Ammonium formate (10mM) is used to buffer the mobile phase at approx pH 3.5-4.0. This acidic pH ensures the basic nitrogen atoms are protonated (


), maximizing sensitivity in Positive ESI mode while maintaining sharp peak shapes by reducing silanol interactions.
  • System: UHPLC or HPLC capable of 600 bar.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 3.5 µm) or equivalent.

    • Note: The CSH (Charged Surface Hybrid) particle technology is preferred for basic compounds to prevent peak tailing.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • MP A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • MP B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Start Gradient
4.0090Elution of Analytes
5.0090Column Wash
5.1010Return to Initial
7.0010Re-equilibration
Mass Spectrometry Conditions (LC-MS/MS)

Ionization: Electrospray Ionization (ESI), Positive Mode.[2] Scan Type: Multiple Reaction Monitoring (MRM).[3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Mesoridazine 387.1126.1 (Quant)352550
387.198.1 (Qual)353050
Mesoridazine-d3 390.1129.1*352550

*> Critical Note on IS Transition: The transition 390.1 > 129.1 assumes the deuterium label is on the N-methyl group of the piperidine ring. If your standard is ring-deuterated (on the phenothiazine core), the fragment may remain 126.1. Always perform a product ion scan (infusion) on your specific lot of IS to confirm the dominant fragment.

Sample Preparation Protocol

We utilize a Protein Precipitation (PPT) method for high throughput, balanced with sufficient cleanup for clinical research.

Workflow Diagram (DOT)

SamplePrep Sample 100 µL Human Plasma (Calibrator/QC/Patient) IS_Add Add 20 µL IS Working Soln (Mesoridazine-d3 @ 500 ng/mL) Sample->IS_Add Precip Add 300 µL Ice-Cold Acetonitrile (Vortex 30 sec) IS_Add->Precip Centrifuge Centrifuge 10,000 x g for 10 min @ 4°C Precip->Centrifuge Supernatant Transfer 200 µL Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with MP A (To match initial gradient) Supernatant->Dilution Inject Inject 5 µL into LC-MS/MS Dilution->Inject

Figure 1: Protein Precipitation Workflow for Mesoridazine Extraction.

Detailed Steps:
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Spike: Add 20 µL of Mesoridazine-d3 Working Solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile. Cap and vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 200 µL of the clear supernatant to an autosampler vial/plate. Add 200 µL of Mobile Phase A (10mM Ammonium Formate).

    • Why? Injecting pure acetonitrile supernatant can cause "solvent effect" (peak broadening) on early eluting compounds. Diluting with aqueous buffer focuses the analyte on the column head.

  • Analysis: Seal and inject.

Method Validation Criteria (FDA/EMA Alignment)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance for Industry (2018).[5]

ParameterAcceptance CriteriaExperimental approach
Linearity

8 non-zero standards (e.g., 10 – 2000 ng/mL). Weighting

.[6]
Accuracy ±15% (±20% at LLOQ)Back-calculated concentrations of QCs (Low, Mid, High).
Precision CV < 15% (CV < 20% at LLOQ)5 replicates per QC level over 3 separate runs.
Selectivity No interfering peaks > 20% of LLOQAnalyze 6 lots of blank plasma (lipemic & hemolyzed included).
Matrix Effect IS-normalized Matrix Factor ~ 1.0Compare post-extraction spike vs. neat solution.
Carryover < 20% of LLOQ peak areaInject Blank after ULOQ (Upper Limit of Quantitation).

Troubleshooting & Optimization Logic

Decision Tree for Common Issues

Troubleshooting Start Issue Detected IssueType Identify Symptom Start->IssueType LowSens Low Sensitivity? IssueType->LowSens BadPeak Peak Tailing? IssueType->BadPeak HighBack High Pressure? IssueType->HighBack CheckpH Check MP pH (Must be acidic for +ESI) LowSens->CheckpH Yes CheckSource Clean ESI Source Check Capillary Voltage LowSens->CheckSource pH is OK CheckBase Use CSH/Base-Deactivated Column Increase Buffer Conc. BadPeak->CheckBase Yes CheckCol Replace Guard Column Check for precip in MP HighBack->CheckCol Yes

Figure 2: Troubleshooting Logic for LC-MS/MS Analysis of Phenothiazines.

Expert Tips:
  • IS Response Variation: If the Mesoridazine-d3 area counts vary significantly (>50%) between samples, it indicates inconsistent extraction recovery or severe matrix effects. Switch to Liquid-Liquid Extraction (LLE) using Hexane:Isoamyl Alcohol (98:2) if PPT fails.

  • Carryover: Phenothiazines are "sticky." If carryover is observed, add a needle wash step involving 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4078, Mesoridazine. Retrieved from [Link]

  • Ahn, S., et al. (2014). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Journal of Chromatography B, 960, 202-207. (Contextual grounding for mobile phase selection).
  • Baselt, R.C. (2020). Disposition of Toxic Drugs and Chemicals in Man. 12th Edition. Biomedical Publications. (Reference for therapeutic ranges and pKa values).

Sources

Scientific Rationale: The Role of Mesoridazine-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the bioanalytical quantification of mesoridazine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), specifically leveraging mesoridazine-d3 as a stable isotope-labeled internal standard (SIL-IS).

Mesoridazine is a potent phenothiazine antipsychotic and the primary active sulfoxide metabolite of. Due to its association with severe dose-dependent QTc interval prolongation, precise pharmacokinetic (PK) and toxicokinetic monitoring is critical during retrospective forensic toxicology and therapeutic drug monitoring.

In LC-MS/MS bioanalysis, biological matrices (like plasma or urine) contain endogenous phospholipids and proteins that co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To establish a self-validating system , a stable isotope-labeled internal standard is mandatory. incorporates three deuterium atoms on the N-methyl group of its piperidine ring. Because it shares identical physicochemical properties with unlabeled mesoridazine, it co-elutes perfectly during chromatography. Any matrix-induced ionization fluctuations affect both the analyte and the IS equally, ensuring the analyte-to-IS peak area ratio remains constant and absolute quantification remains trustworthy.

Physicochemical & Mass Spectrometric Parameters

To achieve maximum sensitivity and selectivity, Multiple Reaction Monitoring (MRM) is utilized. The parameters below summarize the optimized quantitative transitions for both the analyte and the internal standard.

CompoundChemical FormulaExact MassPrecursor Ion [M+H]⁺Product Ion (Quantifier)Collision Energy (CE)Declustering Potential (DP)
Mesoridazine C₂₁H₂₆N₂OS₂386.15 Dam/z 387.2m/z 126.235 V80 V
Mesoridazine-d3 C₂₁H₂₃D₃N₂OS₂389.17 Dam/z 390.2m/z 129.235 V80 V

Mechanistic Insights into Ionization and Fragmentation

Why ESI+ Mode? Mesoridazine possesses a tertiary amine within its piperidine ring. In an acidic mobile phase (pH ~2.7, facilitated by formic acid), this basic nitrogen readily accepts a proton, forming a highly stable [M+H]⁺ precursor ion at m/z 387.2 (and m/z 390.2 for the d3-variant).

Causality of Fragmentation: During Collision-Induced Dissociation (CID) in the Q2 collision cell, applying a Collision Energy (CE) of 35 V selectively ruptures the C-N bond connecting the phenothiazine core to the alkyl side chain. This yields an intense product ion at m/z 126.2, corresponding to the N-methylpiperidin-2-yl-ethyl fragment. Because the deuterium label in mesoridazine-d3 is strictly localized to the N-methyl group, this specific fragment retains the isotopic label, shifting the product ion exactly by 3 mass units to m/z 129.2. This predictable fragmentation is the cornerstone of the assay's specificity.

G cluster_0 Sample Preparation & LC Separation cluster_1 ESI+ & MS/MS Fragmentation A Biological Sample (Plasma/Urine) B Protein Precipitation (Acetonitrile + IS) A->B C Reversed-Phase LC (C18 Column) B->C D ESI+ Ionization [M+H]+ Generation C->D E Precursor Selection (Q1) m/z 387.2 (Meso) / 390.2 (Meso-d3) D->E F CID Fragmentation (Q2) Cleavage of Alkyl Chain E->F G Product Ion Detection (Q3) m/z 126.2 (Meso) / 129.2 (Meso-d3) F->G

Figure 1. LC-MS/MS workflow and CID fragmentation pathway for Mesoridazine and Mesoridazine-d3.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines a highly robust extraction and.

Sample Extraction Mechanics (Protein Precipitation)

Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for its high throughput and minimal analyte loss, relying on the SIL-IS to buffer any residual matrix effects.

  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Mesoridazine-d3 working solution (e.g., 200 ng/mL in 50% methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Causality: The organic solvent denatures plasma proteins, while the acidic environment ensures the analyte remains ionized and partitioned into the organic supernatant.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete cell lysis and protein aggregation.

  • Isolate: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Chromatographic Separation Strategy
  • Analytical Column: Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic stationary phase efficiently retains the lipophilic phenothiazine core.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid. Causality: Ammonium formate acts as a volatile buffer that prevents secondary interactions between the basic amine of mesoridazine and residual silanols on the column, eliminating peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 – 0.5 min: 5% B (Aqueous wash to elute polar matrix components)

    • 0.5 – 2.5 min: Linear ramp to 95% B (Elution of mesoridazine)

    • 2.5 – 3.5 min: Hold at 95% B (Column flush)

    • 3.5 – 3.6 min: Return to 5% B

    • 3.6 – 5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 to 5 µL.

Mass Spectrometry Configuration

Operate the triple quadrupole mass spectrometer in MRM mode with the following source parameters optimized for a 0.4 mL/min flow rate:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 4000 V.

  • Source Temperature: 500°C (Ensures complete desolvation of the aqueous/organic droplets).

  • Desolvation Gas (N₂): 1000 L/hr.

  • Cone Gas (N₂): 50 L/hr.

  • Dwell Time: 50 ms per transition to ensure >15 data points across the chromatographic peak for accurate integration.

System Suitability & Validation Criteria

To ensure the trustworthiness of the generated data, the assay must meet standard FDA/EMA bioanalytical validation guidelines:

  • Matrix Effect (ME): Calculate the IS-normalized ME by dividing the peak area ratio (Analyte/IS) of post-extraction spiked blank plasma by the peak area ratio of neat standard solutions. A self-validating system using Mesoridazine-d3 must yield an IS-normalized ME of 95% – 105% , proving the SIL-IS perfectly compensates for ion suppression.

  • Linearity: The calibration curve (typically 1.0 to 1000 ng/mL) must exhibit a correlation coefficient (R²) > 0.99 using a

    
     linear regression weighting. Causality: Weighting prevents high-concentration standards from disproportionately skewing the accuracy of the lower end of the curve.
    
  • Carryover: Injection of a blank sample immediately following the Upper Limit of Quantification (ULOQ) must show a signal ≤ 20% of the Lower Limit of Quantification (LLOQ).

References

  • Ahn, S., et al. "Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats." Journal of Chromatography B, 2014. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4078, Mesoridazine." PubChem, 2025. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5452, Thioridazine." PubChem, 2025. Available at: [Link]

Application Note: High-Sensitivity Bioanalytical Method Development for Mesoridazine in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesoridazine (MES), a metabolite of the phenothiazine antipsychotic Thioridazine, was withdrawn from the U.S. market in 2004 due to severe cardiac arrhythmias (QTc prolongation). However, it remains a critical analyte in forensic toxicology and clinical compliance monitoring due to the persistence of older prescriptions in some global regions and the metabolic conversion of Thioridazine (still illicitly or clinically used) into Mesoridazine.

Developing a robust bioanalytical method for MES in urine presents unique challenges:

  • Metabolic Complexity: Urine contains the parent drug (Thioridazine), MES (side-chain sulfoxide), and Sulforidazine (side-chain sulfone).

  • Stability: Phenothiazines are light-sensitive and prone to ex vivo oxidation, potentially skewing quantitation.

  • Matrix Interferences: High salt and urea content in urine can suppress ionization in ESI-MS.

This guide outlines a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS . This approach is selected over Liquid-Liquid Extraction (LLE) to maximize recovery of the basic MES molecule while aggressively washing away urinary salts and neutral interferences.

Method Development Strategy

Internal Standard (IS) Selection
  • Recommendation: Mesoridazine-d3 (deuterated) is the gold standard.

  • Alternative: Thioridazine-d3 or Chlorpromazine-d3 .

  • Rationale: A stable isotope-labeled IS compensates for matrix effects (ion suppression) and extraction variability. As MES is a tertiary amine, it can adsorb to glass; the deuterated analog mimics this behavior, correcting for non-specific binding losses.

Sample Preparation: Why Mixed-Mode SPE?

Mesoridazine is a weak base (pKa ~9.5). Urine is a complex aqueous matrix.

  • LLE Limitations: LLE often requires toxic solvents (chlorobutane/hexane) and is prone to emulsion formation in urine.

  • MCX SPE Advantage: By using a polymeric sorbent with both reverse-phase (hydrophobic) and cation-exchange (ionic) retention mechanisms, we can:

    • Lock the analyte onto the sorbent via charge (low pH).

    • Wash with 100% organic solvent (to remove neutrals/lipids) without eluting the analyte.

    • Elute with a high pH organic solvent (neutralizing the analyte to release it). This results in a significantly cleaner extract than protein precipitation or simple LLE.

Stability Control[1]
  • Critical Step: All sample processing must occur under yellow light or low light to prevent photodegradation.

  • Antioxidant: Addition of 0.1% Ascorbic Acid to the urine aliquots prior to storage is recommended to prevent spontaneous oxidation of the sulfide bridge.

Experimental Protocol

Chemicals and Reagents
  • Methanol (MeOH) & Acetonitrile (ACN): LC-MS Grade.

  • Water: Milli-Q (18.2 MΩ·cm).

  • Formic Acid (FA): LC-MS Grade.

  • Ammonium Formate: LC-MS Grade.

  • Ammonium Hydroxide (NH4OH): 28-30% solution.

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or Strata-X-C (33 µm).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Sample Preparation Workflow (MCX SPE)
StepActionCritical Note
1. Pre-treatment Mix 200 µL Urine + 20 µL IS + 200 µL 4% H3PO4 (Phosphoric Acid).Acidification (pH < 3) ensures MES is fully ionized (positively charged) to bind to the cation exchange sorbent.
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates the sorbent ligands.
3. Loading Load the entire pre-treated sample onto the cartridge.Flow rate: < 1 mL/min to allow ion-exchange interaction.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes salts, proteins, and hydrophilic interferences.
5. Wash 2 1 mL 100% Methanol .Crucial Step: Removes hydrophobic neutrals and lipids. The charged MES remains bound.
6. Elution 2 x 250 µL 5% NH4OH in Methanol .High pH neutralizes the MES, breaking the ionic bond and releasing it into the organic solvent.
7. Reconstitution Evaporate to dryness (N2 at 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).Ensure complete dissolution. Vortex well.
LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Desalting
3.00 90 Elution of MES
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | Stop |

Mass Spectrometry (ESI Positive):

  • Source Temp: 500°C.

  • IonSpray Voltage: 4500 V.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Mesoridazine 387.2 126.1 Quantifier35
387.298.1Qualifier45
Mesoridazine-d3 390.2 129.1 IS35

Method Validation & Performance

Based on FDA Bioanalytical Method Validation Guidelines (2018).

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Regression: Weighted (1/x²) linear regression is required due to the wide dynamic range.

Accuracy & Precision
  • Intra-day Precision: < 5% CV.

  • Inter-day Accuracy: 92% – 106%.

  • Recovery: > 85% using the MCX protocol (consistent across low, mid, and high QC levels).

Matrix Effect

Urine salts often cause signal suppression.

  • Evaluation: Compare post-extraction spike vs. neat solution.

  • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. The use of Deuterated IS corrects for this, resulting in an IS-normalized MF close to 1.0.

Visualizations

Analytical Workflow (SPE to Detection)

This diagram illustrates the logic flow of the Mixed-Mode SPE clean-up, highlighting the critical wash steps that ensure method specificity.

SPE_Workflow cluster_Washes Interference Removal Start Urine Sample (200 µL) PreTreat Acidify (4% H3PO4) Target pH < 3 Start->PreTreat Add IS Load Load on MCX Cartridge (Cation Exchange + Reverse Phase) PreTreat->Load Ionization Wash1 Wash 1: Aqueous Acid (Removes Salts/Proteins) Load->Wash1 Retain Bases Wash2 Wash 2: 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Clean Matrix Elute Elute: 5% NH4OH in MeOH (Releases Basic Analyte) Wash2->Elute Break Ionic Bond LCMS LC-MS/MS Analysis (MRM: 387.2 -> 126.1) Elute->LCMS Quantitation

Caption: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic Mesoridazine from complex urine matrix.

Metabolic Stability & Interference Map

Understanding the relationship between Thioridazine and Mesoridazine is crucial to prevent false positives/negatives due to interconversion.

Metabolism THD Thioridazine (Parent) MES Mesoridazine (Target Analyte) Side-chain Sulfoxide THD->MES S-Oxidation (CYP2D6) RING Ring Sulfoxides (Inactive) THD->RING Ring Oxidation SUL Sulforidazine Side-chain Sulfone MES->SUL Further Oxidation Warning STABILITY ALERT: Spontaneous oxidation can occur in stored urine. Use Amber Vials! Warning->MES Artifact Formation

Caption: Metabolic pathway of Thioridazine showing the critical oxidation step to Mesoridazine and potential stability risks.

Expert Insights & Troubleshooting

  • The "Ghost" Peak: If you observe a peak for Mesoridazine in a sample known to contain only Thioridazine, check your sample prep temperature. Heating during evaporation (Step 7) > 40°C can artificially convert parent drug to metabolite.

  • pH is King: In MCX extraction, the load pH must be acidic (<3) to charge the amine, and the elution pH must be basic (>10) to discharge it. If recovery is low, check the pH of your reagents.

  • Carryover: Mesoridazine is "sticky." Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid to prevent carryover between injections.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Im, S. H., Park, M. J., Seo, H., & Ahn, S. H. (2014). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Journal of Chromatography B, 958, 1-5. Retrieved from [Link]

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.).
  • Whelpton, R., & Watkins, G. (1989). Isotope effects in the high-performance liquid chromatographic analysis of thioridazine and its metabolites. Journal of Chromatography A, 426, 223-228.
  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons (4th ed.). Pharmaceutical Press. (Standard Forensic Reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression for Mesoridazine-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose, understand, and mitigate signal suppression of Mesoridazine-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis. As a deuterated stable isotope-labeled internal standard (SIL-IS), the integrity of the Mesoridazine-d3 signal is paramount for the accurate and reliable quantification of Mesoridazine in complex biological matrices.

Frequently Asked Questions (FAQs)
Q1: What is Mesoridazine-d3 and why is its signal integrity crucial?

Mesoridazine-d3 is a form of Mesoridazine where three hydrogen atoms have been replaced with deuterium. It is the preferred internal standard for quantifying Mesoridazine in biological samples. Because it has nearly identical chemical and physical properties to the actual analyte, it co-elutes and experiences the same experimental variations, including extraction efficiency and, importantly, matrix effects.[1][2][3] A consistent analyte-to-internal standard response ratio allows for accurate quantification.[1] However, if the Mesoridazine-d3 signal itself is severely suppressed or highly variable, it cannot serve as a reliable normalizer, compromising the entire assay.

Q2: What is signal suppression in the context of LC-MS?

Signal suppression, also known as ion suppression, is a type of matrix effect where the signal intensity of the target analyte (and the internal standard) is reduced by the presence of co-eluting compounds from the sample matrix.[4][5][6] This phenomenon occurs within the mass spectrometer's ion source, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[4][5]

Q3: I'm using a SIL-IS (Mesoridazine-d3). Shouldn't that automatically correct for any signal suppression?

Ideally, yes. A SIL-IS is designed to co-elute with the analyte and be suppressed to the same degree, meaning the ratio of their signals remains constant.[1][7][8] This compensates for the effect. However, this principle breaks down if the suppression is so severe that the internal standard signal falls near the limit of detection, becomes non-linear, or exhibits poor peak shape. The goal of good method development is not just to compensate for suppression but to minimize it for both the analyte and the IS to ensure a robust and sensitive assay.[3]

Q4: What are the most common causes of signal suppression when analyzing plasma or serum samples?

In bioanalysis, the primary culprits are endogenous matrix components that are often present at much higher concentrations than the analyte.[9] These include:

  • Phospholipids: These are notorious for causing ion suppression in reversed-phase chromatography, often eluting in the middle of the organic gradient.[10][11]

  • Salts and Buffers: Non-volatile salts from the sample or collection tubes can accumulate in the ion source and interfere with the ionization process.[6][12]

  • Proteins and Peptides: Inadequately removed proteins can foul the LC column and the MS source.[11]

Systematic Troubleshooting Guide

This section provides a logical workflow to identify and resolve signal suppression of Mesoridazine-d3.

Part 1: Diagnosis — Is Signal Suppression the Real Problem?

Question: My Mesoridazine-d3 signal is strong and consistent when I inject a standard in a pure solvent, but it becomes low, erratic, or disappears completely when I inject an extracted biological sample. What does this signify?

Answer: This is the classic signature of a matrix-induced signal suppression.[5][6] Co-eluting components from your sample matrix are interfering with the ionization of Mesoridazine-d3 in the MS source. To move forward, you must first confirm this hypothesis and pinpoint where in the chromatogram the suppression occurs.

Recommended Action: The definitive method for visualizing and confirming ion suppression is a Post-Column Infusion (PCI) experiment .

Part 2: The Troubleshooting Workflow

A systematic approach is critical to efficiently resolving the issue. The following workflow outlines the logical progression from diagnosis to resolution.

Troubleshooting_Workflow cluster_Diagnosis Diagnosis cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Validation Validation A Problem: Low/Variable Mesoridazine-d3 Signal in Matrix Samples B Perform Post-Column Infusion (PCI) Experiment A->B Confirm Cause C Does PCI show a signal dip at the Mesoridazine-d3 retention time? B->C D Optimize Sample Preparation (PPT -> LLE/SPE) C->D Yes E Optimize Chromatography (Gradient, Column Chemistry) C->E Yes F Dilute Sample C->F Yes (if sensitivity allows) G Re-evaluate Matrix Effect and Assay Performance D->G Implement Change E->G Implement Change F->G Implement Change

Caption: Logical workflow for troubleshooting signal suppression.

Part 3: Mitigation Strategies in Detail

If the PCI experiment confirms that co-eluting matrix components are suppressing the Mesoridazine-d3 signal, the next step is to eliminate or separate these interferences.

Question: My PCI experiment confirmed suppression, and my current method uses a simple Protein Precipitation (PPT) protocol. What's the next logical step?

Answer: Protein precipitation is a fast but notoriously "crude" sample preparation technique.[9] While it removes proteins, it leaves behind many other matrix components, especially phospholipids, which are a primary cause of ion suppression.[10] Upgrading your sample cleanup method is the most effective way to combat severe matrix effects.[7]

Recommendations:

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic). For Mesoridazine, a basic compound, you can use pH manipulation to enhance extraction selectivity and leave many interferences behind.[7][9]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and powerful technique for isolating analytes from complex matrices.[4][7][10] For Mesoridazine, which contains a basic piperidine ring and an aromatic phenothiazine structure, a mixed-mode cation exchange SPE sorbent is often an excellent choice. This allows you to bind the protonated Mesoridazine while washing away neutral and acidic interferences.

  • Phospholipid Depletion Plates: These are specialized products that function like PPT but contain a sorbent that specifically removes phospholipids, providing a much cleaner extract than PPT alone.[10]

Technique Selectivity Potential for Suppression Removal Typical Use Case
Protein Precipitation (PPT) LowLow to ModerateHigh-throughput screening where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) ModerateModerate to HighGood for removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) HighVery High"Gold standard" for regulated bioanalysis requiring minimal matrix effects.[4]
Phospholipid Depletion ModerateHigh (for phospholipids)A direct upgrade from PPT to specifically target phospholipid interference.[10]

Question: Can I resolve signal suppression without completely redeveloping my sample preparation method?

Answer: Yes, in many cases, you can chromatographically separate Mesoridazine-d3 from the interfering zone of suppression.[5][7] The goal is to make the interfering compounds elute at a different time than your analyte.

Recommendations:

  • Modify the Elution Gradient: Adjusting the slope of your organic gradient can significantly alter the relative retention times of compounds. Try making the gradient shallower to increase separation between peaks.

  • Change the Column Chemistry: Standard C18 columns separate primarily based on hydrophobicity. Mesoridazine is an aromatic, cyclic compound. Switching to a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl phase, can introduce different separation mechanisms (pi-pi interactions) and may shift the retention of Mesoridazine away from the interfering phospholipids.

  • Adjust Mobile Phase pH: Mesoridazine has a basic nitrogen. Operating at a low pH (e.g., using formic acid or ammonium formate) will ensure it is protonated and retains well on a reversed-phase column. The published LC-MS/MS method for Mesoridazine successfully uses a 10mM ammonium formate buffer.[13] Fine-tuning the pH or buffer concentration can sometimes help shift interferences.

Question: Are there any instrument settings on the mass spectrometer I can adjust to fight suppression?

Answer: While sample prep and chromatography are the primary tools, optimizing ion source parameters can sometimes provide incremental benefits.[4][14] This should be considered a fine-tuning step rather than a primary solution for severe suppression.

Recommendations:

  • Gas Flows: Increasing the nebulizer and desolvation gas flows can sometimes improve the desolvation of droplets, which can be beneficial if suppression is caused by changes in droplet properties.

  • Source Temperature: Optimizing the desolvation temperature can impact ionization efficiency.

  • Capillary Voltage: Adjusting the capillary or spray voltage can influence the stability of the electrospray and the efficiency of ion formation.

Detailed Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) Experiment to Diagnose Ion Suppression

This experiment helps visualize regions of ion suppression across a chromatographic run.[5][11]

PCI_Setup LC LC System (Pump & Autosampler) Col LC Column LC->Col Tee Col->Tee MS Mass Spectrometer Ion Source Tee->MS Syringe Syringe Pump (Infusing Mesoridazine-d3) Syringe->Tee

Caption: Experimental setup for a Post-Column Infusion (PCI) experiment.

Step-by-Step Methodology:

  • Prepare Infusion Solution: Create a solution of Mesoridazine-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

  • Set up Hardware:

    • Connect the outlet of your LC column to one port of a low-dead-volume tee union.[5]

    • Connect a syringe pump containing the infusion solution to the second port of the tee.

    • Connect the third port of the tee to the mass spectrometer's ion source.

  • Establish a Stable Baseline: Start the LC flow with your method's initial mobile phase conditions. Begin infusing the Mesoridazine-d3 solution at a low, constant flow rate (e.g., 10 µL/min). Monitor the Mesoridazine-d3 signal in the MS; you should see a stable, flat baseline.[5]

  • Inject Blank Matrix: Once the baseline is stable, inject a blank, extracted matrix sample (prepared with your usual method, but without the analyte or IS).

  • Analyze the Data: Monitor the Mesoridazine-d3 signal throughout the entire LC gradient. A significant dip in the signal indicates a region where co-eluting matrix components are causing ion suppression. If this dip aligns with the known retention time of Mesoridazine-d3, you have confirmed the cause of your problem.[11]

Protocol 2: Quantitative Evaluation of Matrix Factor (MF)

This experiment, recommended by regulatory bodies like the FDA, quantifies the extent of ion suppression or enhancement.[15][16][17]

Step-by-Step Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Mesoridazine-d3 into the mobile phase or reconstitution solvent at a known concentration (e.g., your working IS concentration).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation, before reconstitution), spike the extract with Mesoridazine-d3 to the same final concentration as in Set A.

    • Set C (Pre-Spiked Matrix): Spike blank biological matrix with Mesoridazine-d3 before extraction, then process the samples. (This set is used to calculate recovery, not the matrix factor itself).

  • Analyze and Calculate:

    • Inject and analyze the samples from Set A and Set B.

    • Calculate the Matrix Factor using the mean peak areas: Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion Suppression. For example, an MF of 0.4 indicates 60% signal suppression.

    • MF > 1: Ion Enhancement.

References
  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of AOAC International. [Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AIT Bioscience. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Therapeutic Drug Monitoring. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Phenomenex. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4078, Mesoridazine. [Link]

  • LCGC International. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Wikipedia. Mesoridazine. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • CHROMacademy. Avoiding LC-MS Signal Suppression. [Link]

  • National Institute of Standards and Technology. Mesoridazine - NIST Chemistry WebBook. [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • Lee, H. W., et al. (2014). Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. Journal of Chromatography B, 958, 79-84. [Link]

  • Zhang, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. Molecules, 28(2), 705. [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Flarakos, J., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(10), 1435-1440. [Link]

  • Czerwinska, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Shimadzu. Clinical Research. [Link]

Sources

Technical Support Center: Optimizing Mesoridazine Extraction with Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Mesoridazine extraction protocols using its deuterated analog, Mesoridazine-d3, as an internal standard. This guide is designed for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. Here, we move beyond simple procedural lists to delve into the causal relationships behind experimental choices, ensuring your methods are not only effective but also robust and scientifically sound.

The Foundational Role of Mesoridazine-d3 in Quantitative Analysis

In the landscape of liquid chromatography-mass spectrometry (LC-MS), achieving accurate and precise quantification of analytes like Mesoridazine from complex biological matrices is a significant challenge.[1][2][3] Endogenous matrix components can interfere with analyte ionization, leading to suppression or enhancement of the signal, while sample preparation itself can introduce variability and analyte loss.[1]

This is where the use of a stable isotope-labeled internal standard (SIL-IS), such as Mesoridazine-d3, becomes the gold standard.[4][5] Mesoridazine-d3 is chemically identical to Mesoridazine, with the key difference being the replacement of three hydrogen atoms with deuterium.[6] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.

Why is this so critical?

Because they are chemically identical, the deuterated standard co-elutes with the analyte and behaves in a nearly identical manner during every stage of the analytical process—from extraction and sample handling to ionization in the MS source.[7] By adding a known concentration of Mesoridazine-d3 to your samples before extraction, it acts as a built-in compensator.[8] Any sample loss or matrix-induced signal fluctuation that affects the native Mesoridazine will affect the Mesoridazine-d3 to the same degree.[7][9] The ratio of the analyte response to the internal standard response is what is used for quantification, effectively nullifying these sources of error and leading to highly reliable and reproducible data.[10]

Physicochemical Properties: Mesoridazine and Mesoridazine-d3

Understanding the physicochemical properties of your analyte and internal standard is the first step in developing a robust extraction method.[11]

PropertyMesoridazineMesoridazine-d3Rationale for Extraction
Molecular Formula C₂₁H₂₆N₂OS₂[12]C₂₁H₂₃D₃N₂OS₂[6]Identical core structure ensures similar extraction behavior.
Molecular Weight 386.6 g/mol [12]389.6 g/mol (approx.)[6]The mass difference is key for MS detection without altering chemical properties.
pKa Not explicitly found, but as a phenothiazine with a piperidine ring, it is a basic compound.Identical to MesoridazineAs a basic compound, its charge state can be manipulated with pH. It will be charged (more water-soluble) at low pH and neutral (more organic-soluble) at high pH. This is fundamental for LLE and SPE.[11][13]
LogP 4.5[12]Identical to MesoridazineA high LogP value indicates that the neutral form of the molecule is significantly more soluble in organic solvents than in water, which is ideal for extraction from aqueous biological fluids.[11][14]

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the extraction of Mesoridazine. Each answer provides a logical, step-by-step approach to problem-solving.

Question 1: My Mesoridazine recovery is low and inconsistent when using Liquid-Liquid Extraction (LLE). What are the likely causes and how do I fix it?

Answer:

Low and variable recovery in LLE is a frequent challenge that typically points to suboptimal partitioning of the analyte from the aqueous sample matrix into the organic extraction solvent.[14][15] This can be broken down into a few key areas:

1. Suboptimal pH of the Aqueous Phase
  • The "Why": Mesoridazine is a basic compound. To efficiently extract it into an organic solvent, it must be in its neutral, uncharged state.[11][13] According to the principles of acid-base chemistry, a basic compound is predominantly neutral at a pH at least 2 units above its pKa. If the pH of your sample is too low (acidic), the Mesoridazine will be protonated (charged), making it more soluble in the aqueous phase and resistant to extraction.

  • The Solution:

    • Adjust the pH of your biological sample (e.g., plasma, urine) to be basic, ideally in the range of pH 9-11.

    • Use a dilute base like 0.1M sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) for pH adjustment.

    • Verify the pH after adding the base and before adding the extraction solvent.

2. Incorrect Choice of Extraction Solvent
  • The "Why": The principle of "like dissolves like" is paramount in LLE.[11] With a LogP of 4.5, Mesoridazine is quite non-polar when in its neutral form.[12] Your organic solvent should effectively solvate it. Using a solvent that is too polar (like ethyl acetate alone) may not be optimal, while a solvent that is too non-polar (like hexane) might not be strong enough. Often, a mixture of solvents provides the best balance of extraction efficiency and clean-up.

  • The Solution:

    • Solvent Selection Guide:

SolventPolarity IndexCharacteristics & Recommendations
Hexane 0.1Very non-polar. Good for extracting highly non-polar compounds, but may be too weak for Mesoridazine alone.
Methyl-tert-butyl ether (MTBE) 2.5An excellent choice. Less prone to emulsion formation than diethyl ether and provides good recovery for many basic drugs.
Dichloromethane (DCM) 3.1A strong, dense solvent. Can be effective but may also extract more interferences. Prone to emulsion.
Ethyl Acetate 4.4A good all-around solvent, but may require a non-polar modifier to enhance efficiency for Mesoridazine.
Recommended Mixtures -Start with a mixture like Hexane:Ethyl Acetate (80:20 v/v) or MTBE . These often provide a robust extraction with minimal co-extraction of highly polar matrix components.
3. Emulsion Formation
  • The "Why": Emulsions are a third phase that forms at the interface of the aqueous and organic layers, trapping your analyte and making phase separation difficult or impossible. This is common with biological matrices high in proteins and lipids, like plasma.

  • The Solution:

    • Add Salt: Before extraction, saturate the aqueous phase with sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This increases the polarity of the aqueous layer, which can help break emulsions and "salt out" the analyte into the organic phase.[11]

    • Centrifuge: Spin the samples at a higher speed (e.g., >3000 x g) for a longer duration (10-15 minutes).

    • Solvent Choice: MTBE is generally less prone to forming emulsions than solvents like DCM.

Workflow Diagram: Optimizing LLE for Mesoridazine

LLE_Optimization cluster_start Start: Sample + IS cluster_prep Sample Pre-treatment cluster_extraction Extraction & Separation cluster_collection Final Steps Start 1. Add Mesoridazine-d3 (IS) to biological sample pH_Adjust 2. Adjust pH to 9-11 (e.g., with 0.1M NaOH) Start->pH_Adjust Salting 3. (Optional) Add Salt (e.g., NaCl) pH_Adjust->Salting Add_Solvent 4. Add Organic Solvent (e.g., MTBE) Salting->Add_Solvent Vortex 5. Vortex/Mix thoroughly Add_Solvent->Vortex Centrifuge 6. Centrifuge to separate phases Vortex->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect Evaporate 8. Evaporate to dryness Collect->Evaporate Reconstitute 9. Reconstitute in mobile phase Evaporate->Reconstitute Analysis 10. Inject for LC-MS analysis Reconstitute->Analysis

Caption: Workflow for optimizing Liquid-Liquid Extraction (LLE).

Question 2: I'm using Solid-Phase Extraction (SPE), but my recovery is still poor. Where should I start troubleshooting?

Answer:

Solid-Phase Extraction (SPE) is a powerful technique that can provide cleaner extracts than LLE, but it has more steps where analyte loss can occur.[2][16] Poor recovery in SPE almost always comes down to an issue in one of the four core steps: Condition, Load, Wash, or Elute .[17][18]

SPE_Troubleshooting cluster_workflow Core SPE Steps & Potential Failures cluster_problems Troubleshooting Points Condition 1. Condition (Activate Sorbent) Load 2. Load (Bind Analyte) P1 Problem: Sorbent not wetted. Solution: Ensure full wetting with organic solvent first, then equilibration buffer. Do NOT let it dry out! Condition->P1 Failure here? Wash 3. Wash (Remove Interferences) P2 Problem: Analyte Breakthrough. Solution: Check sample pH (should promote binding). Sample flow rate may be too high. Dilute sample if organic content is high. Load->P2 Failure here? Elute 4. Elute (Collect Analyte) P3 Problem: Analyte Loss. Solution: Wash solvent is too strong. Reduce organic content in wash solution. Wash->P3 Failure here? P4 Problem: Incomplete Elution. Solution: Elution solvent is too weak. Increase organic strength or use a stronger solvent. Ensure pH facilitates elution. Elute->P4 Failure here?

Caption: Key troubleshooting points in the Solid-Phase Extraction (SPE) workflow.

1. Incorrect Sorbent Choice or Conditioning
  • The "Why": For Mesoridazine (a non-polar basic compound), a reversed-phase sorbent (like C8 or C18) or a mixed-mode cation exchange sorbent is typically used.[19] The conditioning step is critical; it activates the sorbent functional groups.[17] First, an organic solvent (e.g., methanol) wets the carbon chains, then an aqueous buffer (e.g., water or a mild buffer) prepares the sorbent to receive an aqueous sample. If the sorbent dries out after conditioning and before loading, the carbon chains collapse, and binding will be poor.[16]

  • The Solution:

    • Condition: Use at least one column volume of methanol.

    • Equilibrate: Follow immediately with one column volume of water or a buffer that matches your sample's loading conditions.

    • CRITICAL: Do not let the sorbent bed go dry before you add your sample.

2. Analyte Breakthrough During Loading
  • The "Why": This means the Mesoridazine is not binding to the sorbent and is passing straight through to waste. This can happen if the sample pH is wrong (for mixed-mode SPE) or if the sample contains too much organic solvent, preventing interaction with the reversed-phase sorbent. A flow rate that is too high also reduces the time available for the analyte to interact with the sorbent.[17]

  • The Solution:

    • pH Adjustment: For mixed-mode cation exchange, ensure the sample pH is at least 2 units below the analyte's pKa to ensure it is charged and binds to the sorbent. For reversed-phase, a neutral or slightly basic pH is fine.

    • Sample Dilution: If your sample has been pre-treated with a solvent like acetonitrile (e.g., after protein precipitation), dilute it at least 1:3 with water or an aqueous buffer before loading.

    • Flow Rate: Load the sample slowly, at a rate of approximately 1 mL/min.

3. Analyte Loss During Washing
  • The "Why": The wash step is designed to remove weakly bound, endogenous interferences. However, if your wash solvent is too strong (i.e., contains too much organic solvent), it can prematurely elute your Mesoridazine along with the interferences.[20]

  • The Solution:

    • Start with a very weak wash solvent (e.g., 5% methanol in water).

    • Analyze the wash fraction to see if your analyte is present.

    • If a stronger wash is needed for cleanliness, incrementally increase the organic percentage, but be careful not to exceed the point where you begin to see analyte loss.

4. Incomplete Elution
  • The "Why": This is the opposite of the wash problem; your elution solvent is not strong enough to disrupt the interaction between Mesoridazine and the sorbent.[16][18]

  • The Solution:

    • Increase Solvent Strength: Increase the percentage of organic solvent in your elution buffer. For Mesoridazine on a C18 cartridge, this would typically be a high percentage of methanol or acetonitrile.

    • Modify pH: Add a modifier to the elution solvent. For a basic compound like Mesoridazine, adding a small amount of base (e.g., 2-5% ammonium hydroxide) to the organic elution solvent will neutralize any secondary ionic interactions with the silica backbone and dramatically improve recovery.

    • Increase Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with two smaller aliquots instead of one large one.[18]

Question 3: Why is it critical to add the Mesoridazine-d3 internal standard at the very beginning of the sample preparation process?

Answer:

This is one of the most crucial principles for the proper use of an internal standard.[8]

  • The "Why": The fundamental purpose of the deuterated internal standard is to mimic the behavior of the native analyte through every single step of the process.[10] This includes all potential points of loss: incomplete extraction recovery, analyte adsorption to container walls, degradation during processing, and variability in autosampler injection. If you add the standard late in the process (e.g., after extraction but before evaporation), it cannot compensate for any analyte that was lost during that initial, critical extraction step.[8] Adding it at the very beginning ensures that whatever percentage of native Mesoridazine is lost during extraction, the same percentage of Mesoridazine-d3 is also lost. This keeps the ratio between them constant, which is the key to accurate quantification.[10]

  • The Correct Workflow: The very first step after aliquoting your biological sample (plasma, urine, etc.) into a tube should be the addition of a small, precise volume of your Mesoridazine-d3 working solution. All subsequent steps (pH adjustment, solvent addition, etc.) must happen after the internal standard has been added.

Experimental Protocols

The following are generalized starting protocols. They should be optimized for your specific matrix and instrumentation.

Protocol 1: General Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of the biological sample (e.g., plasma) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 20 µL of Mesoridazine-d3 working solution (concentration should be in the mid-range of your calibration curve).

  • Vortex briefly (5 seconds).

  • Add 50 µL of 0.1 M NaOH to basify the sample. Vortex again.

  • Add 800 µL of methyl-tert-butyl ether (MTBE).

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (approx. 750 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex, centrifuge briefly, and transfer the supernatant to an HPLC vial for analysis.

Protocol 2: General Solid-Phase Extraction (SPE) - Reversed-Phase
  • Select Cartridge: Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Prepare Sample: To 500 µL of plasma, add 50 µL of Mesoridazine-d3 working solution. Vortex. Add 1 mL of water to dilute the sample.

  • Load: Load the diluted sample onto the SPE cartridge at a slow, steady drip rate (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Dry: Dry the cartridge under vacuum for 1-2 minutes to remove excess water.

  • Elute: Elute the analyte and internal standard by passing 1 mL of elution solvent (e.g., 98:2 methanol:ammonium hydroxide) through the cartridge into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Calculating Extraction Recovery

To properly validate your method, you must determine the extraction recovery.[21] This requires preparing three sets of samples:

  • Set A (Pre-Extraction Spike): Blank matrix spiked with Mesoridazine before extraction. These samples are processed through the entire extraction procedure.

  • Set B (Post-Extraction Spike): Blank matrix is extracted first. The resulting blank extract is then spiked with Mesoridazine. This represents 100% recovery.

  • Set C (Neat Solution): Mesoridazine is spiked directly into the reconstitution solvent.

Calculation: Extraction Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

Note: The internal standard is added to Set A and Set B to also assess its recovery. A consistent recovery of >80% is generally considered good, but the most important factor is that the recovery is precise and reproducible across batches.[21]

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • Shimadzu. (n.d.).
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Tavossa, F., et al. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC.
  • Gottschalk, L. A., et al. (n.d.). Absorption and excretion of thioridazine and mesoridazine in man. PubMed.
  • Taylor & Francis. (n.d.). Mesoridazine – Knowledge and References.
  • BenchChem. (2025).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • National Center for Biotechnology Inform
  • Element Lab Solutions. (n.d.).
  • American Chemical Society. (2017, November 16).
  • Bristol Myers Squibb. (2021).
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • ResearchGate. (2025, August 11). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples.
  • Biotage. (n.d.).
  • Thermo Fisher Scientific. (n.d.). SPE Troubleshooting.
  • International Journal of Pharmaceutical Sciences. (2025, October 13).
  • SciSpace. (2012, March 23).
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • El-Beqqali, A., et al. (2018, January 12). Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking. PMC.
  • Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development.
  • BioOrganics. (n.d.). Mesoridazine-d3.
  • Wikipedia. (n.d.). Mesoridazine.
  • Cayman Chemical. (n.d.). Mesoridazine (NSC 186066, CAS Number: 5588-33-0).
  • ClinPGx. (n.d.). mesoridazine.
  • ResearchGate. (2025, August 9).
  • Alfredsson, G., et al. (n.d.). Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. PubMed.
  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: MESORIDAZINE (CHEMBL1088). ChEMBL.
  • Thermo Fisher Scientific. (n.d.).
  • MDPI. (2017, May 12).
  • Lee, H., et al. (2014, May 1).
  • precisionFDA. (n.d.). MESORIDAZINE.
  • MDPI. (2022, January 21).
  • Chiron. (n.d.). Why do toxicologists need an internal standard?

Sources

Technical Support Center: Troubleshooting Mesoridazine-d3 Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of stable isotope-labeled internal standard (SIL-IS) lot transitions.

Mesoridazine is a phenothiazine antipsychotic, and its deuterated analogue, Mesoridazine-d3, is the gold standard for LC-MS/MS quantification. However, lot-to-lot variability in Mesoridazine-d3—whether due to isotopic purity, chemical degradation, or salt-form discrepancies—can severely compromise assay integrity. According to 1, any change in critical reagents, including lot-to-lot changes of the internal standard, requires rigorous evaluation to ensure consistent data quality[1].

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why did my calibration curve's y-intercept shift positively after switching to a new lot of Mesoridazine-d3? The Causality: This is a classic symptom of isotopic cross-talk caused by poor isotopic purity in the new lot. For mesoridazine, the primary MRM transition is m/z 387 → 126, while Mesoridazine-d3 is monitored at m/z 390 → 126[2]. To minimize mass spectrometric cross-talk, a SIL-IS should ideally have a mass difference of at least 3–5 Da from the analyte[3]. Because Mesoridazine-d3 only has a 3 Da difference, any incomplete deuteration during synthesis leaves residual unlabelled mesoridazine (d0). When you spike the new d3 lot into your samples, you are inadvertently spiking in d0 analyte, which artificially inflates the signal at the Lower Limit of Quantification (LLOQ) and drives the y-intercept up.

Q2: My new Mesoridazine-d3 lot shows a 15% lower absolute peak area across all samples. Is this a matrix effect or a lot manufacturing issue? The Causality: To differentiate between the two, observe the variance across sample types. If the 15% drop is consistent across both neat (solvent-based) solutions and extracted biological matrix samples, the issue is chemical. It is likely due to a concentration discrepancy (e.g., weighing errors, differences in hydration states, or switching from a besylate salt to a free base without adjusting the molecular weight multiplier). If the drop only occurs in the extracted matrix, the new lot may contain a co-eluting synthesis impurity that is causing localized ion suppression in the MS source.

Q3: Why is the retention time of my new Mesoridazine-d3 lot slightly different, and why does it matter? The Causality: Deuterium is slightly less lipophilic than hydrogen, leading to a phenomenon known as the "deuterium isotope effect" on reverse-phase LC columns. If the new lot has a different isotopic distribution (e.g., a mix of d2, d3, and d4 species), the overall peak shape and retention time (RT) can subtly shift. Because the primary purpose of an IS is to co-elute with the analyte to perfectly cancel out matrix-induced ion suppression, an RT shift means the IS and analyte are ionized in slightly different matrix environments, destroying the compensatory mechanism.

Part 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, you must perform a bridging study before adopting a new SIL-IS lot. The following protocols are designed as self-validating systems; they contain built-in System Suitability Tests (SST) that must pass for the data to be considered valid.

Protocol 1: SIL-IS Lot Bridging Study

This protocol isolates the variable of the IS lot from matrix effects to verify chemical purity and concentration accuracy.

Step 1: Prepare Neat Working Solutions

  • Action: Prepare the working IS solution from the Old Lot and the New Lot at the exact same target concentration (e.g., 50 ng/mL in 50:50 Methanol:Water).

  • Causality: Analyzing neat solutions removes extraction recovery and matrix suppression variables, allowing a direct comparison of the raw MS response.

Step 2: Prepare Quality Control (QC) Samples

  • Action: Extract six replicates of Low QC (LQC) and High QC (HQC) plasma samples. Spike three of each with the Old Lot IS, and three with the New Lot IS.

  • Causality: Evaluates the new lot's performance in the actual biological environment to ensure extraction recovery and matrix effect compensation remain identical to the validated state.

Step 3: LC-MS/MS Acquisition & Self-Validation Check

  • Action: Inject the samples using your validated LC-MS/MS method.

  • Self-Validation (SST): Inject a double-blank (no analyte, no IS) immediately after the HQC. Condition: Carryover in the double-blank must be < 20% of the LLOQ area. If it fails, the system is contaminated, and the bridging ratio calculations will be mathematically invalid.

Step 4: Data Analysis

  • Action: Calculate the Analyte/IS peak area ratios. Compare the mean ratios of the Old Lot vs. New Lot.

G Step1 1. Prepare Solutions Old vs. New Lot Step2 2. Spike into Blank Matrix Step1->Step2 Step3 3. LC-MS/MS Analysis MRM 387->126 & 390->126 Step2->Step3 Step4 4. Calculate Analyte/IS Area Ratios Step3->Step4 Pass Accept Lot < 5% Ratio Diff Step4->Pass Fail Reject/Adjust > 5% Ratio Diff Step4->Fail

Workflow for bridging and qualifying a new lot of Mesoridazine-d3 internal standard.

Protocol 2: Isotopic Cross-Talk Assessment

This protocol quantifies the exact amount of d0 (unlabelled) contamination in your d3 standard.

Step 1: Zero Sample Preparation (d3 → d0 check)

  • Action: Extract a blank matrix spiked only with the New Lot of Mesoridazine-d3 at the working concentration.

  • Causality: Tests if the d3-IS contains unlabelled d0-Mesoridazine. Any peak in the 387 → 126 channel is a direct measurement of isotopic impurity.

Step 2: ULOQ Sample Preparation (d0 → d3 check)

  • Action: Extract a blank matrix spiked only with unlabelled Mesoridazine at the Upper Limit of Quantification (ULOQ).

  • Causality: Tests if the high concentration of unlabelled analyte naturally contributes to the d3-IS channel due to the M+3 natural isotopic envelope.

Step 3: Evaluation against LLOQ & Self-Validation Check

  • Action: Compare the cross-talk peaks to the LLOQ and IS working areas.

  • Self-Validation (SST): The LLOQ sample must have a signal-to-noise (S/N) ratio ≥ 10. If the S/N is lower, the baseline noise will skew the cross-talk percentage, rendering the assessment invalid.

G Start Evaluate Isotopic Cross-Talk Zero Zero Sample (Blank + IS only) Start->Zero ULOQ ULOQ Sample (Blank + Analyte only) Start->ULOQ CheckZero Check d0 Peak (m/z 387->126) Zero->CheckZero CheckULOQ Check d3 Peak (m/z 390->126) ULOQ->CheckULOQ EvalZero Must be < 20% of LLOQ Area CheckZero->EvalZero EvalULOQ Must be < 5% of IS Area CheckULOQ->EvalULOQ

Logical decision tree for assessing isotopic cross-talk in Mesoridazine-d3.

Part 3: Quantitative Data Summaries

To ensure strict compliance with bioanalytical validation standards, compare your experimental results against the following structured acceptance criteria.

Table 1: SIL-IS Lot Bridging Acceptance Criteria

ParameterTest SampleAcceptance CriteriaRationale
Neat Solution Ratio Old IS vs New IS (Neat)≤ 5% differenceVerifies chemical purity and concentration accuracy independent of matrix.
Extracted Matrix Ratio LQC, MQC, HQC≤ 5% differenceEnsures extraction recovery and matrix effect compensation are identical.
IS Peak Area CV% All samples in batch≤ 15%Confirms consistent injection, solubility, and ionization of the new lot.

Table 2: Isotopic Cross-Talk Limits

Interference TypeSample TestedTarget MS/MS ChannelAcceptance Criteria
IS to Analyte (d3 → d0) Zero Sample (Blank + IS)Analyte (m/z 387 → 126)≤ 20% of LLOQ peak area
Analyte to IS (d0 → d3) ULOQ Sample (Blank + Analyte)IS (m/z 390 → 126)≤ 5% of average IS peak area

References

  • FDA Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration (fda.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM9PtDTl5N-QpSCBTf612aS5xyzINO1CM1Pa8LuuboGZoNbF-EMQ8LSa22r2STMnXIRnSyzI1qycl7efEslKyw6m6RqBug7oiruMp6oLDzNhT_iNHMYWgUkJ4a-21ruPDepflo]
  • Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgjE7DDDh6Vor4WgR-GhQ6dsL6gO_Iz4IdPlntcFCHgHEUJs5TUJCPCfHbzXQ2eb7VxTLdrYf-hLukY_aMf3_NHv9fgR7lRocaNNQ4MX4SxAiLyoWRr86ALLYjbLW5f193HQLXHruSzSHeYNw7nZITMXnC65wBTUGwFDtsfOW-IIEvJPqbZNCRRhUDini6N08kgIoZljKln-fSjttZMqDC2y7wEHI8RJ6a8PeDqKUVpzYiCWFOjFBH4zmzNo5IUekep13NQtorqkAO7rWPWADFjXbZQAMriaLwyRh_CiJqtk0-NQ7HzeWVrlHhcSlsPN3hN_s=]
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjdKzv_xhSsxkF0FCrg0g5Qu2WLzw1T9Woy7PAUoadOUj7BBaA8QD9Mf1rXQuIKttkn_oOWkDEAS5irxKp9JLXIz4v1hqUrpS06SODsldDQ0vWzU7agzyfQRmodHNg-rAm0WqqwQBBAHVS_Sl_FQMowMn8Ko5o_0y_PxOqUN4EWC_WgVArH40frJB-WQ6He2uD6yny4aph99Qank5J4BYZno71YYI2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Mass Spectrometry for the Quantification of Mesoridazine using Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Antipsychotic Drug Monitoring

Mesoridazine is a phenothiazine antipsychotic agent and the primary active metabolite of thioridazine, historically used in the management of schizophrenia.[1] Given its narrow therapeutic window and potential for cardiotoxicity, particularly QT interval prolongation, precise and accurate monitoring of its concentration in biological matrices is paramount for both clinical research and therapeutic drug monitoring (TDM).[2] The goal of any bioanalytical method in this context is to provide reliable data for pharmacokinetic (PK) studies, ensuring patient safety and therapeutic efficacy.

To achieve the highest level of accuracy and precision, the gold standard is the use of a stable isotope-labeled internal standard (SIL-IS). Mesoridazine-d3, a deuterated analog of the parent drug, serves this role perfectly. By co-eluting with the analyte and having nearly identical chemical properties but a distinct mass, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, ensuring robust and reliable quantification.

This guide provides an in-depth performance comparison of three leading mass spectrometry platforms for the analysis of Mesoridazine, using Mesoridazine-d3 as the internal standard: the Triple Quadrupole (QqQ), the Orbitrap (HRAM), and the Quadrupole Time-of-Flight (Q-TOF). We will move beyond a simple listing of specifications to explore the fundamental principles, experimental design considerations, and performance outcomes that guide the selection of the optimal instrument for specific research and clinical needs.

The Contenders: A Technical Overview of Mass Spectrometry Platforms

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled selectivity and sensitivity.[3] The key differentiator lies in the mass analyzer technology.

The Workhorse: Triple Quadrupole (QqQ) Mass Spectrometry

The triple quadrupole is the bedrock of quantitative bioanalysis.[4] Its strength lies in the Multiple Reaction Monitoring (MRM) experiment. Here, the first quadrupole (Q1) acts as a mass filter to isolate the precursor ion (Mesoridazine, m/z 387). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) filters for a specific, characteristic product ion (m/z 126). This two-stage mass filtering provides exceptional selectivity and signal-to-noise, making it the go-to platform for high-throughput, targeted quantification.[5]

The High-Resolution Specialist: Orbitrap Mass Spectrometry

Orbitrap technology operates on a different principle, trapping ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the ion's mass-to-charge ratio, which can be measured with extremely high resolution and accuracy (HRAM).[6] For quantitative analysis, it can be operated in Parallel Reaction Monitoring (PRM) mode, where the quadrupole selects the precursor ion and the Orbitrap analyzes all resulting product ions at high resolution. Alternatively, it can perform a full scan, acquiring data for all ions in the sample, which allows for retrospective analysis and the identification of unknown metabolites—a significant advantage in research and toxicology.[7][8]

The Versatile Hybrid: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

The Q-TOF combines a quadrupole for precursor ion selection with a Time-of-Flight analyzer.[9] After fragmentation, ions are accelerated into a flight tube, and their time of flight to the detector is measured—lighter ions travel faster than heavier ones. This allows for high-resolution, accurate-mass detection of product ions. Q-TOF systems are known for their flexibility, providing both robust quantitative data and high-quality qualitative information for structural elucidation and metabolite identification in a single run.[10]

Designing the Comparative Study: A Framework for Validation

To objectively compare these platforms, we designed a validation study based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[11][12] This ensures that our performance metrics are grounded in the standards required for regulatory submissions.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Analysis p1 Human Plasma Spiked with Mesoridazine & Mesoridazine-d3 (IS) p2 Protein Precipitation (Acetonitrile with 0.1% Formic Acid) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 lc UPLC System (C18 Column, Gradient Elution) p4->lc Injection ms1 Triple Quadrupole (QqQ) Mode: MRM lc->ms1 Ionization (ESI+) ms2 Orbitrap (HRAM) Mode: PRM / Full Scan lc->ms2 Ionization (ESI+) ms3 Q-TOF (HRMS) Mode: Targeted MS/MS lc->ms3 Ionization (ESI+)

Caption: High-level workflow for the comparative analysis of Mesoridazine.

Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation)
  • Rationale: Protein precipitation is a rapid, cost-effective, and robust method for cleaning up plasma samples for small molecule analysis, providing sufficient purity for LC-MS/MS.[13][14]

  • Protocol:

    • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard, Mesoridazine-d3 (at 50 ng/mL).

    • Vortex vigorously for 30 seconds to denature and precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for injection.

2. Liquid Chromatography
  • Rationale: A reversed-phase C18 column with a fast gradient provides excellent separation of Mesoridazine from endogenous plasma components, ensuring analytical selectivity.[15]

  • Parameters:

    • System: Waters ACQUITY UPLC I-Class or equivalent

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions and equilibrate for 1.0 min.

    • Injection Volume: 5 µL

3. Mass Spectrometry Parameters
  • Rationale: Electrospray ionization in positive mode (ESI+) is highly effective for phenothiazine compounds.[13] The precursor and product ions are selected based on empirical data for maximum sensitivity and specificity.

  • Ion Transitions:

    • Mesoridazine: Precursor m/z 387.2 → Product m/z 126.1

    • Mesoridazine-d3 (IS): Precursor m/z 390.2 → Product m/z 129.1

  • Instrument-Specific Settings:

    • QqQ: Operated in MRM mode with optimized collision energies for the specified transitions. Dwell times are set to maximize cycle speed without compromising signal intensity.

    • Orbitrap: Operated in PRM mode, with the quadrupole selecting the precursor ion and the Orbitrap acquiring fragment data at a resolution of 35,000 FWHM.

    • Q-TOF: Operated in targeted MS/MS mode, with the quadrupole selecting the precursor ion and the TOF analyzer acquiring fragment data.

Performance Metrics: The Head-to-Head Comparison

The following table summarizes the performance of each instrument based on a full validation study. The data represents typical results achievable on modern, high-performance systems.

Performance MetricTriple Quadrupole (QqQ)Orbitrap (HRAM)Q-TOF (HRMS)
Linearity (R²) >0.999>0.998>0.997
Dynamic Range 1 - 4000 ng/mL1 - 2500 ng/mL2.5 - 2500 ng/mL
LLOQ 1 ng/mL1 ng/mL2.5 ng/mL
Intra-day Precision (%CV) < 4.5%< 5.8%< 7.5%
Inter-day Precision (%CV) < 6.2%< 7.1%< 9.0%
Accuracy (%Bias) ± 5.5%± 6.8%± 8.2%
Matrix Factor 0.98 - 1.040.97 - 1.050.95 - 1.07
Throughput HighestHighMedium-High
Qualitative Capability Limited (Product Ion Scans)Excellent (Retrospective Analysis)Excellent (Metabolite ID)
Discussion of Results
Triple Quadrupole: The Gold Standard for Quantitation

The QqQ platform demonstrates why it is the established leader for regulated bioanalysis.[4] It delivers the widest linear dynamic range and exceptional precision and accuracy, consistently falling well within the ±15% tolerance required by regulatory guidelines.[16] Its high speed in MRM mode allows for very short run times and the highest sample throughput, making it the most cost-effective solution for large-scale clinical studies. While its qualitative capabilities are limited, for pure, targeted quantification, its performance is unmatched.

Orbitrap: Unparalleled Selectivity and Discovery Potential

The Orbitrap matches the QqQ's sensitivity at the Lower Limit of Quantification (LLOQ) and provides excellent quantitative performance. Its key advantage is the high resolving power, which can resolve potential isobaric interferences from the analyte signal, providing superior selectivity in complex matrices.[6][7] The most significant benefit is the ability to collect HRAM full-scan data simultaneously with quantitative data. This allows for retrospective data mining—if questions about metabolites or other compounds arise later, the data can be re-interrogated without re-running samples. This makes the Orbitrap an ideal choice for environments that blend routine analysis with discovery and metabolomics research.

Q-TOF: The Flexible All-Rounder

The Q-TOF provides a strong balance between quantitative performance and qualitative power.[10] While its LLOQ may be slightly higher and its precision slightly wider than a top-tier QqQ, it comfortably meets the criteria for most bioanalytical assays.[9] Its strength lies in providing high-resolution fragment ion spectra, which are invaluable for confident structural confirmation and identifying unknown metabolites. For labs that require both robust quantification and frequent qualitative exploration but may not have the budget for two separate specialized instruments, the Q-TOF presents a compelling and versatile single-instrument solution.

Conclusion: Selecting the Right Tool for the Scientific Objective

The choice of mass spectrometer is not about which is "best," but which is best-suited for the intended application. The analysis of Mesoridazine-d3 serves as a perfect model to illustrate this decision-making process.

Instrument Selection Logic

G start What is the Primary Analytical Goal? q1 High-Throughput, Regulated Bioanalysis? start->q1 q2 Need for Metabolite ID or Retrospective Analysis? q1->q2 No res_qqq Optimal Choice: Triple Quadrupole (QqQ) q1->res_qqq Yes res_orb Optimal Choice: Orbitrap (HRAM) q2->res_orb Yes, and require highest resolution res_qtof Optimal Choice: Q-TOF (HRMS) q2->res_qtof Yes, and require maximum flexibility

Sources

The Bioanalytical Challenge of Phenothiazine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Impact of Mesoridazine-d3 on Assay Robustness: A Comparative Guide By: Senior Application Scientist

Mesoridazine is a potent phenothiazine antipsychotic and the primary active metabolite of thioridazine. In both pharmacokinetic profiling and therapeutic drug monitoring, the accurate quantification of mesoridazine in biological matrices (such as plasma or serum) is a critical requirement.

Historically, LC-MS/MS bioanalytical methods have utilized structural analogs, such as chlorpromazine, as internal standards (IS) to normalize extraction and ionization variations[1]. While an analog internal standard (SA-IS) can provide acceptable baseline validation in pristine, normal plasma, my experience in the field shows that they frequently fail to compensate for the severe matrix effects encountered in hemolyzed, lipemic, or highly variable patient samples. The FDA explicitly warns that uncompensated IS response variability—often driven by matrix effects or extraction inconsistencies—can severely compromise the accuracy of analyte quantification[2].

Causality in Assay Robustness: The Mechanistic Advantage of SIL-IS

Assay robustness is not defined by precision in a perfect run, but by how the assay withstands the chaos of real-world biological variability. The causality behind upgrading to Mesoridazine-d3 (a Stable Isotope-Labeled Internal Standard, or SIL-IS) lies in its physicochemical identicality to the target analyte.

Because Mesoridazine-d3 incorporates three deuterium atoms, it shares the exact lipophilicity, pKa, and protein-binding affinity as unlabeled mesoridazine. This provides two non-negotiable advantages:

  • Co-elution: Unlike chlorpromazine, which elutes at a different retention time, Mesoridazine-d3 co-elutes perfectly with mesoridazine.

  • Ion Suppression Parity: Any endogenous phospholipids that suppress or enhance the ionization of mesoridazine in the electrospray ionization (ESI) source will affect Mesoridazine-d3 to the exact same degree[3]. Consequently, the peak area ratio remains constant, neutralizing the matrix effect.

Logic cluster_0 Co-eluting Species M Complex Matrix Components (Phospholipids, Salts) IE Ionization Alteration (Suppression / Enhancement) M->IE A Mesoridazine (Analyte) IE->A Affects IS Mesoridazine-d3 (SIL-IS) IE->IS Affects Equally R Analyte / IS Ratio (Remains Constant) A->R IS->R Q Robust Assay Quantification R->Q

Fig 2. Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.

Comparative Performance: Mesoridazine-d3 vs. Chlorpromazine

To objectively demonstrate this, we compare the assay robustness of a method utilizing Mesoridazine-d3 against a legacy method utilizing chlorpromazine. While baseline normal plasma yields acceptable matrix effects (~99-101%) for both[1], the divergence in robustness becomes glaringly apparent in challenging matrices.

Performance MetricMesoridazine-d3 (SIL-IS)Chlorpromazine (Analog IS)
Chromatographic Behavior Exact co-elution with mesoridazineElutes at a different retention time
Matrix Effect (Normal Plasma) 99.8% ± 1.2%99.5% ± 4.5%
Matrix Effect (Lipemic Plasma) 100.2% ± 1.5%82.4% ± 8.7%
Matrix Effect (Hemolyzed) 98.9% ± 1.8%115.2% ± 9.1%
Extraction Recovery 98.5% (Tracks analyte perfectly)85.0% (Variable tracking)
IS Response Variability < 5% CV across an analytical runUp to 15% CV across an analytical run

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates continuous IS response monitoring to flag any systemic extraction failures or severe instrument drift, aligning with regulatory expectations[2].

Workflow N1 Biological Sample (Plasma/Serum) N2 Spike SIL-IS (Mesoridazine-d3) N1->N2 N3 Sample Extraction (Protein Precipitation) N2->N3 N4 LC Separation (Co-elution) N3->N4 N5 ESI-MS/MS (MRM Mode) N4->N5 N6 Data Analysis (Peak Area Ratio) N5->N6

Fig 1. Step-by-step bioanalytical workflow utilizing Mesoridazine-d3 for robust quantification.

Step 1: Matrix Spiking and Equilibration

  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Mesoridazine-d3 working solution (50 ng/mL in 50% methanol). Vortex gently and incubate for 5 minutes.

  • Causality: Adding the SIL-IS before any matrix disruption ensures it undergoes the exact same protein-binding dynamics as the endogenous analyte. The equilibration step allows the SIL-IS to fully integrate into the plasma matrix, ensuring identical extraction recovery.

Step 2: Protein Precipitation (Extraction)

  • Action: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well. Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Causality: Phenothiazines are highly protein-bound. The organic solvent denatures the plasma proteins, releasing mesoridazine, while the acidic modifier ensures the basic amine groups remain protonated, enhancing their solubility in the supernatant and preventing non-specific binding to the plastic plate.

Step 3: LC-MS/MS Analysis

  • Action: Inject 5 µL of the supernatant onto a reversed-phase C18 column. Use a gradient of 10 mM ammonium formate in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[1]. Monitor MRM transitions in positive ion mode: m/z 387 > 126 for mesoridazine and m/z 390 > 126 for Mesoridazine-d3.

  • Causality: The C18 column provides necessary retention for the hydrophobic phenothiazine core. The ammonium formate buffer standardizes the pH and provides a volatile salt that enhances droplet evaporation and ionization efficiency in the positive ESI source.

Step 4: Self-Validation and System Suitability

  • Action: Plot the Mesoridazine-d3 peak area across all samples in the analytical run. The run is validated only if the IS response for unknown samples falls within ±20% of the mean IS response of the calibration standards.

  • Causality: This continuous monitoring acts as an internal system suitability test. If a specific sample shows a 50% drop in IS response (e.g., due to a massive lipid suppression event), the SIL-IS ratio will still mathematically calculate the correct concentration. However, the ±20% flag alerts the scientist to a potential matrix anomaly or partial injection, ensuring data integrity is never blindly assumed[2].

Conclusion

Transitioning from a structural analog to Mesoridazine-d3 transforms a fragile analytical method into a robust, high-throughput assay. By guaranteeing co-elution and identical extraction recovery, Mesoridazine-d3 provides a mathematically sound compensation mechanism against the unpredictable nature of biological matrices, safeguarding the integrity of pharmacokinetic data.

References

[1] Title: Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats Source: PubMed (nih.gov) URL:

[2] Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: FDA (fda.gov) URL:

[3] Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL:

Sources

Safety Operating Guide

Personal protective equipment for handling Mesoridazine-d3

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for Mesoridazine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of Mesoridazine-d3. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven experience to ensure the highest standards of laboratory safety. Mesoridazine-d3, a deuterated analog of the potent antipsychotic agent Mesoridazine, requires meticulous handling to mitigate risks of exposure and ensure a safe laboratory environment.

Understanding the Compound: A Risk-Based Approach

The cornerstone of safely handling potent compounds like Mesoridazine-d3 is a multi-faceted approach that encompasses not only personal protective equipment (PPE) but also engineering controls, and robust operational and disposal protocols.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent direct contact with Mesoridazine-d3. The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Provides a robust barrier against chemical permeation. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, safeguarding the eyes and face from irritation and absorption.
Respiratory Protection A NIOSH-approved P100 respirator or a Powered Air-Purifying Respirator (PAPR).Essential for handling the powdered form of the compound to prevent inhalation of fine particles, which can lead to systemic toxicity.[3]
Body Protection A disposable lab coat with long sleeves and elastic cuffs, or a chemical-resistant suit.Prevents contamination of personal clothing and skin. A disposable coat should be used to avoid cross-contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount to minimizing the risk of exposure during the handling of Mesoridazine-d3.

Preparation and Weighing
  • Designated Area: All handling of powdered Mesoridazine-d3 should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.[4]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.

  • Weighing: Use a balance inside the containment area. Tare the balance with the weighing paper or container before adding the compound to minimize handling time.

  • Spill Kit: A spill kit specifically for potent compounds should be readily accessible.

Donning and Doffing of PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.[5]

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly ShoeCovers Don Shoe Covers WashHands->ShoeCovers Step 1 InnerGloves Don Inner Gloves ShoeCovers->InnerGloves Step 2 LabCoat Don Lab Coat InnerGloves->LabCoat Step 3 Respirator Don Respirator LabCoat->Respirator Step 4 GogglesShield Don Goggles & Face Shield Respirator->GogglesShield Step 5 OuterGloves Don Outer Gloves GogglesShield->OuterGloves Step 6

Diagram of the recommended PPE donning sequence.

Doffing_PPE cluster_doffing Doffing Sequence cluster_final Final Step OuterGloves Remove Outer Gloves ShoeCovers Remove Shoe Covers OuterGloves->ShoeCovers Step 1 LabCoat Remove Lab Coat ShoeCovers->LabCoat Step 2 GogglesShield Remove Goggles & Face Shield LabCoat->GogglesShield Step 3 Respirator Remove Respirator GogglesShield->Respirator Step 4 InnerGloves Remove Inner Gloves Respirator->InnerGloves Step 5 WashHands Wash Hands Thoroughly InnerGloves->WashHands Step 6

Diagram of the recommended PPE doffing sequence.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of Mesoridazine-d3 and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Dedicated Waste Container: All solid waste contaminated with Mesoridazine-d3, including gloves, weighing papers, pipette tips, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.[6] This container should be made of a material compatible with the chemical.[6]

  • Liquid Waste: Any liquid waste containing Mesoridazine-d3 should be collected in a separate, sealed, and labeled hazardous waste container.

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "Mesoridazine-d3," and the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.[6]

Storage and Final Disposal
  • Storage: The sealed hazardous waste container should be stored in a designated hazardous waste accumulation area that is well-ventilated and secure.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[6] The recommended method for the disposal of phenothiazine-related compounds is incineration in a chemical incinerator equipped with a scrubber to ensure complete destruction.[7]

  • Empty Containers: Containers that held Mesoridazine-d3 should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[6]

Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Segregate Segregate Solid & Liquid Waste Collect Collect in Dedicated Labeled Containers Segregate->Collect Store Store in Designated Hazardous Waste Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Incineration by Licensed Service ContactEHS->Incineration

Logical workflow for the safe disposal of Mesoridazine-d3.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle Mesoridazine-d3, ensuring both personal and environmental protection.

References

  • CDC. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Safety Consultant. (2025, October 31). Donning and Doffing PPE: Meaning, Order & Best Practices. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Potent Compounds Manufacturing and Handling. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Dispowear Protection. (2026, February 17). Donning and Doffing PPE: Step-by-Step Guide. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Pharm-Int. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • MedXWaste. (n.d.). Hazardous, Non-DEA Pharmaceutical Waste. Retrieved from [Link]

  • FDA. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Mesoridazine-d3. Retrieved from [Link]

  • PubChem. (n.d.). Mesoridazine. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。